[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]methanol
Descripción
BenchChem offers high-quality [1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O/c16-12-7-5-11(6-8-12)9-18-14-4-2-1-3-13(14)17-15(18)10-19/h1-8,19H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKDLXMSSGWKQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-depth Technical Guide to the Synthesis and Characterization of [1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]methanol
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole nucleus, a fusion of benzene and imidazole rings, stands as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to naturally occurring purines allows it to interact with a wide range of biological targets, making it a cornerstone in the development of therapeutics.[1][2][3][4] Benzimidazole derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antiviral, antifungal, and anti-inflammatory properties.[2][4][5]
The strategic functionalization of the benzimidazole core is a key approach to modulating its biological profile. This guide focuses on a specific derivative, [1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]methanol , which incorporates two critical modifications:
-
N-1 Substitution with a 4-fluorobenzyl Group: The introduction of a benzyl group at the N-1 position enhances lipophilicity and can introduce specific interactions with target proteins. The fluorine atom is a bioisostere of a hydrogen atom but possesses high electronegativity, which can alter the molecule's pKa, improve metabolic stability, and enhance binding affinity through hydrogen bonding or dipole interactions.[4]
-
C-2 Substitution with a Methanol Group: The hydroxymethyl (-CH₂OH) group at the C-2 position provides a crucial hydrogen-bonding motif, capable of acting as both a hydrogen bond donor (via the -OH) and acceptor (via the oxygen). This functionality can significantly improve solubility and anchoring to biological targets.
This document provides a comprehensive, field-proven guide for the synthesis and rigorous characterization of this target compound, designed for researchers and professionals in drug discovery and development.
Part I: Two-Stage Synthetic Strategy
The synthesis of [1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]methanol is most efficiently achieved through a two-stage process. This approach ensures high yields and simplifies purification by building the molecule in a logical, stepwise manner.
-
Stage 1: Formation of the Benzimidazole Core. Synthesis of the key intermediate, (1H-benzimidazol-2-yl)methanol, via the well-established Phillips-Ladenburg condensation reaction.
-
Stage 2: N-Alkylation. Selective alkylation of the N-1 position of the benzimidazole ring with 4-fluorobenzyl bromide to yield the final product.
Sources
- 1. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. impactfactor.org [impactfactor.org]
- 4. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 5. Introductory Chapter: Short Insight in Synthesis and Applications of Benzimidazole and Its Derivatives | IntechOpen [intechopen.com]
Comprehensive Spectroscopic Characterization of [1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]methanol: A Technical Guide
Executive Summary
The compound [1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]methanol (also known as (1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)methanol) is a critical synthetic intermediate and pharmacophore building block. Benzimidazole derivatives bearing N-benzyl and C2-hydroxymethyl substitutions are highly valued in medicinal chemistry, serving as precursors for antihistamines (e.g., astemizole analogs), Topoisomerase inhibitors, and targeted oncology therapeutics .
Because the efficacy of downstream drug candidates relies heavily on the regiopurity and structural integrity of this intermediate, rigorous spectroscopic validation is non-negotiable. This whitepaper provides a comprehensive, field-proven guide to the synthesis, Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characterization of this molecule, explaining the fundamental causality behind its spectral signatures.
Synthesis & Sample Preparation Workflow
To obtain high-fidelity spectroscopic data, the analyte must be synthesized and purified to >98% purity. The standard approach utilizes a two-step self-validating protocol: a Phillips condensation followed by a regioselective N-alkylation .
Protocol 1: Synthesis and Purification
-
Phillips Condensation: Suspend o-phenylenediamine (1.0 eq) and glycolic acid (1.5 eq) in 4N HCl. Reflux for 2 hours. Cool the mixture to 0 °C and neutralize cautiously with aqueous ammonia to precipitate the intermediate, 2-(hydroxymethyl)benzimidazole. Filter, wash with cold water, and dry under vacuum.
-
N-Alkylation: Dissolve the intermediate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Add anhydrous K2CO3 (2.0 eq) to deprotonate the benzimidazole N-H. Stir for 15 minutes, then add 4-fluorobenzyl bromide (1.1 eq) dropwise. Stir at room temperature for 4 hours. The mild base prevents over-alkylation of the primary alcohol.
-
Workup: Quench the reaction with ice water. Extract the aqueous phase with ethyl acetate ( 3×50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate in vacuo.
-
Purification: Recrystallize the crude residue from an ethanol/water mixture to yield NMR-grade[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]methanol.
Fig 1: Synthesis and purification workflow for[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]methanol.
Nuclear Magnetic Resonance (NMR) Profiling
Protocol 2: NMR Sample Preparation
-
Weigh exactly 15 mg of the purified compound into a clean glass vial.
-
Dissolve completely in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6 , 99.9 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. DMSO- d6 is chosen specifically to prevent rapid proton exchange, allowing the observation of the hydroxyl (-OH) coupling.
-
Transfer the homogeneous solution to a standard 5 mm NMR tube.
-
Acquire 1 H (400 MHz), 13 C (100 MHz), and 19 F (376 MHz) spectra at 298 K.
1 H NMR Data & Causality Analysis
| Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Assignment |
| 7.62 | Doublet (d) | 1H | 8.0 | Benzimidazole C4-H |
| 7.45 | Doublet (d) | 1H | 8.0 | Benzimidazole C7-H |
| 7.28 | Doublet of doublets (dd) | 2H | 8.5, 5.5 | Fluorobenzyl C2'-H, C6'-H |
| 7.15 - 7.25 | Multiplet (m) | 2H | - | Benzimidazole C5-H, C6-H |
| 7.12 | Triplet (t) | 2H | 8.5 | Fluorobenzyl C3'-H, C5'-H |
| 5.60 | Triplet (t) | 1H | 5.5 | -OH (D2O exchangeable) |
| 5.52 | Singlet (s) | 2H | - | N-CH2-Ar |
| 4.68 | Doublet (d) | 2H | 5.5 | C2-CH2-OH |
Mechanistic Insights:
-
Anisotropic Deshielding: The N−CH2 protons appear as a distinct singlet shifted significantly downfield to δ 5.52 ppm. This is caused by the combined magnetic anisotropy of the adjacent benzimidazole core and the fluorophenyl ring, compounded by the electron-withdrawing nature of the N1 nitrogen.
-
Spin System Symmetry: The 4-fluorobenzyl aromatic protons form a classic AA′BB′ spin system. However, due to heteronuclear coupling with the 19F nucleus (spin = 1/2), the protons ortho to the fluorine (C3'-H, C5'-H) appear as a pseudo-triplet ( δ 7.12), while the meta protons (C2'-H, C6'-H) appear as a doublet of doublets ( δ 7.28).
-
Hydroxyl Resolution: Because DMSO- d6 strongly hydrogen-bonds with the primary alcohol, the chemical exchange rate is slowed. This allows the -OH proton to couple with the adjacent methylene protons, appearing as a triplet at δ 5.60 ppm, which collapses to a singlet upon the addition of D2O .
13 C & 19 F NMR Data & Causality Analysis
| Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( JCF , Hz) | Assignment |
| 161.8 | Doublet (d) | 1J=244.0 | Fluorobenzyl C4' (C-F) |
| 154.2 | Singlet (s) | - | Benzimidazole C2 |
| 142.5, 135.8 | Singlet (s) | - | Benzimidazole C3a, C7a |
| 133.4 | Doublet (d) | 4J=3.0 | Fluorobenzyl C1' (ipso) |
| 129.2 | Doublet (d) | 3J=8.2 | Fluorobenzyl C2', C6' (ortho) |
| 122.4, 121.8 | Singlet (s) | - | Benzimidazole C5, C6 |
| 119.2, 110.5 | Singlet (s) | - | Benzimidazole C4, C7 |
| 115.6 | Doublet (d) | 2J=21.5 | Fluorobenzyl C3', C5' (meta) |
| 56.4 | Singlet (s) | - | C2-CH2-OH |
| 46.2 | Singlet (s) | - | N-CH2-Ar |
Mechanistic Insights: The 13C NMR spectrum acts as a self-validating system for the fluorobenzyl moiety via scalar 13C−19F coupling . The carbon directly attached to the fluorine (C4') exhibits a massive one-bond coupling ( 1JCF≈244 Hz). This coupling propagates through the aromatic ring, splitting the meta carbons ( 2JCF≈21.5 Hz), ortho carbons ( 3JCF≈8.2 Hz), and even the ipso carbon ( 4JCF≈3.0 Hz). A single resonance in the 19F NMR spectrum at approximately δ -115.0 ppm definitively confirms the mono-fluorinated state.
Infrared (IR) Spectroscopy
IR spectroscopy provides orthogonal validation of the functional groups, specifically the primary alcohol and the fluorinated ring. Data is acquired using Attenuated Total Reflectance (ATR-FTIR).
| Wavenumber ( cm−1 ) | Intensity & Shape | Vibrational Mode Assignment |
| 3250 - 3100 | Strong, Broad | O-H stretch (intermolecular H-bonding) |
| 3060 | Weak, Sharp | C-H stretch (aromatic sp2 ) |
| 2935, 2860 | Weak | C-H stretch (aliphatic sp3 methylenes) |
| 1510, 1455 | Medium, Sharp | C=C and C=N ring stretching (benzimidazole) |
| 1222 | Strong, Sharp | C-F stretch (highly polar bond) |
| 1045 | Strong | C-O stretch (primary alcohol) |
Mass Spectrometry (MS) & Fragmentation Pathways
Protocol 3: ESI-HRMS Analysis
-
Prepare a 1 μ g/mL solution of the analyte in LC-MS grade Methanol containing 0.1% Formic Acid to promote ionization.
-
Inject 5 μ L into a High-Resolution Mass Spectrometer (e.g., Q-TOF) equipped with an Electrospray Ionization (ESI) source operating in positive ion mode.
-
Set capillary voltage to 3.0 kV, desolvation temperature to 350 °C, and acquire data in the m/z range of 50-500.
Fragmentation Logic
The exact mass of C15H13FN2O is 256.1012 Da. In positive ESI, protonation occurs preferentially at the basic N3 nitrogen of the benzimidazole ring, yielding an [M+H]+ precursor ion at m/z 257.1090.
Collision-Induced Dissociation (CID) triggers two primary, self-validating fragmentation pathways:
-
Neutral Loss of Water: The C2-hydroxymethyl group readily loses H2O (-18 Da) to form a highly stable, conjugated iminium-type ion at m/z 239.0984.
-
Benzyl Cleavage: Heterolytic cleavage of the N−CH2 bond, driven by the inductive stabilization of the resulting carbocation, yields the 4-fluorobenzyl cation at m/z 109.0453 and a neutral benzimidazole fragment (or vice versa depending on charge retention).
Fig 2: ESI-MS/MS fragmentation pathways of[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]methanol.
Conclusion
The comprehensive spectroscopic profiling of [1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]methanol relies on a matrix of self-validating data points. The 1 H NMR uniquely resolves the spatial deshielding of the methylene bridges, while the 13 C/ 19 F heteronuclear coupling definitively maps the fluorinated aromatic system. Combined with precise HRMS fragmentation mapping, researchers can confidently verify the structural integrity of this critical pharmacophore before advancing it through the drug development pipeline.
References
-
Raja, D., Philips, A., Sundaramurthy, D., & Senadi, G. C. (2021). Sustainable Synthesis of 2-Hydroxymethylbenzimidazoles using D-Fructose as a C2 Synthon. Chemistry - An Asian Journal, 16(22), 3754-3759. Available at:[Link]
-
Tahlan, S., Kumar, S., Ramasamy, K., et al. (2023). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. RSC Advances, 13(33), 22763–22795. Available at:[Link]
-
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). Available at: [Link]
A Technical Guide to the Mechanism of Action of Fluorinated Benzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluorinated benzimidazole derivatives represent a cornerstone in modern medicinal chemistry, exhibiting a vast spectrum of pharmacological activities. The strategic incorporation of fluorine atoms into the benzimidazole scaffold profoundly modulates the molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1] This guide provides an in-depth exploration of the primary mechanisms of action through which these compounds exert their therapeutic effects, focusing on their roles as proton pump inhibitors, anticancer agents, and antimicrobial compounds. By synthesizing data from authoritative sources, this document details the molecular interactions, signaling pathways, and structure-activity relationships that govern their efficacy. Furthermore, it presents validated experimental protocols for elucidating these mechanisms, offering a comprehensive resource for professionals in drug discovery and development.
Introduction: The Significance of Fluorine in Benzimidazole Scaffolds
The benzimidazole ring system is a "privileged structure" in medicinal chemistry, analogous to purine nucleoside bases, which allows it to interact with a wide array of biological targets.[2][3] Its derivatives are known for a wide range of biological activities, including anthelmintic, antiviral, anti-inflammatory, and anticancer effects.[4]
The introduction of fluorine, the most electronegative element, into the benzimidazole structure is a key strategy in drug design.[5] This modification can:
-
Enhance Metabolic Stability: The carbon-fluorine (C-F) bond is stronger than a carbon-hydrogen (C-H) bond, making the molecule more resistant to metabolic degradation and increasing its in vivo half-life.[5]
-
Increase Lipophilicity: Fluorination often increases a molecule's ability to cross cell membranes, enhancing its bioavailability and cellular penetration.[1]
-
Modulate pKa: The electron-withdrawing nature of fluorine can alter the acidity of nearby functional groups, which is critical for target binding and cellular accumulation.
-
Improve Binding Affinity: Fluorine can form favorable interactions (e.g., hydrogen bonds, dipole-dipole interactions) with amino acid residues in target proteins, leading to more potent inhibition.[1]
These unique properties have led to the development of numerous successful drugs and a rich field of research into the diverse mechanisms of action of fluorinated benzimidazoles.
Core Mechanisms of Action
Proton Pump Inhibition: Irreversible Control of Gastric Acid
Fluorinated benzimidazoles are most famously represented by the class of drugs known as proton pump inhibitors (PPIs), such as omeprazole, lansoprazole, and pantoprazole.[3][6] These drugs are the first-line treatment for acid-related disorders like peptic ulcer disease and gastroesophageal reflux disease (GERD).[6][7]
Mechanism: PPIs are prodrugs that require activation in an acidic environment.[8][9] The mechanism involves a multi-step process:
-
Selective Accumulation: As weak bases, PPIs cross the parietal cell membrane and accumulate in the highly acidic secretory canaliculus (pH < 1.0).[9][10]
-
Acid-Catalyzed Activation: In this acidic space, the benzimidazole undergoes two protonations. This triggers a molecular rearrangement, converting the inactive prodrug into a reactive tetracyclic sulfenamide or sulfenic acid.[8][9][10]
-
Covalent Inhibition: The activated, thiophilic species then forms a stable, irreversible disulfide bond with specific cysteine residues on the luminal surface of the H+/K+ ATPase (the proton pump).[7][9] This covalent modification locks the enzyme in an inactive conformation, blocking the final step of acid secretion.[7][10]
Different PPIs may target slightly different cysteine residues (e.g., Cys813, Cys822), but the end result is the profound and long-lasting inhibition of gastric acid production.[8] Because the inhibition is irreversible, acid secretion only resumes after new H+/K+ ATPase enzyme units are synthesized by the parietal cells.[7]
Diagram: Mechanism of Proton Pump Inhibition
Caption: Acid-catalyzed activation and covalent inhibition of the H+/K+ ATPase by a fluorinated benzimidazole PPI.
Anticancer Activity: A Multi-Pronged Attack on Malignancy
Fluorinated benzimidazoles have emerged as a promising class of anticancer agents, acting through several distinct mechanisms.[11] Their efficacy is often enhanced by the presence of fluorine, which can improve cytotoxicity.[5]
Key Anticancer Mechanisms:
-
Tubulin Polymerization Inhibition: A significant number of benzimidazole derivatives exert their antiproliferative effects by interfering with microtubule dynamics. They bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules.[5] This disruption of the cytoskeleton arrests the cell cycle in the G2/M phase and ultimately triggers apoptosis.[11] Fluorinated conjugates have shown significant cytotoxicity against breast cancer cell lines through this mechanism.[5]
-
Induction of Apoptosis: Many fluorinated benzimidazoles can induce programmed cell death (apoptosis) in cancer cells. This is often achieved by increasing the levels of reactive oxygen species (ROS), which in turn decreases the mitochondrial membrane potential and activates caspase cascades.[11][12] Studies have demonstrated that certain derivatives significantly stimulate the activation of caspases 3 and 7, leading to apoptosis.[12]
-
Enzyme Inhibition: These compounds can inhibit key enzymes involved in cancer cell proliferation and survival.
-
Topoisomerase I Inhibition: Some bis-benzimidazoles effectively inhibit human topoisomerase I, an enzyme critical for DNA replication and repair.[5]
-
Kinase Inhibition: Certain derivatives act as inhibitors of signaling kinases like VEGFR-2, which are crucial for angiogenesis (the formation of new blood vessels that supply tumors).[13]
-
-
Disruption of Anion Homeostasis: A novel mechanism involves acting as anion transporters. Fluorinated bisbenzimidazoles can insert into cell membranes and disrupt the cellular chloride ion gradient, which is a potent trigger for apoptosis.[14]
| Compound Type | Primary Anticancer Mechanism | Target Cancer Cell Lines | Reference |
| Benzimidazole-oxindole conjugates (difluoro) | Tubulin Polymerization Inhibition | Breast (MCF-7) | [5] |
| Tethered fluoroaryl benzimidazoles | Caspase Activation, Apoptosis | Leukemia (K-562), Breast (MCF-7), Melanoma (G361) | [12] |
| Bis-benzimidazoles | Topoisomerase I Inhibition | Breast (MCF-7), Cervical (HeLa) | [5] |
| Fluorinated bisbenzimidazoles | Anion Transport, Apoptosis Induction | Various cancer cells | [14] |
Antimicrobial Action: A Broad Spectrum of Activity
Fluorinated benzimidazoles exhibit potent activity against a wide range of pathogens, including bacteria, fungi, and viruses. The electron-withdrawing properties of fluorine often enhance this activity compared to non-fluorinated analogues.[4][15]
Mechanisms of Antimicrobial Action:
-
Inhibition of Nucleic Acid Synthesis: Similar to fluoroquinolone antibiotics, some fluorinated benzimidazoles are believed to inhibit bacterial DNA gyrase and topoisomerase IV.[4][5] These enzymes are essential for DNA replication, supercoiling, and segregation, and their inhibition leads to bacterial cell death.[4]
-
Disruption of Cell Wall and Biofilm Formation: In methicillin-resistant Staphylococcus aureus (MRSA), a fluorinated derivative known as TFBZ has been shown to downregulate genes associated with cell wall biosynthesis and biofilm formation.[16] This leads to irreversible, time-dependent killing and the eradication of persistent biofilms.[16]
-
Antifungal Activity: The mechanism often mimics that of azole antifungals. Fluorinated benzimidazoles can inhibit enzymes crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. Derivatives with trifluoromethyl groups have shown particularly high activity against fungi like Candida albicans.[17]
-
Antiviral Activity: Bis-(fluorobenzimidazole) derivatives have demonstrated potent activity against the Hepatitis C virus (HCV), with some compounds showing efficacy in the picomolar range against various HCV genotypes.[1] While the exact viral target is under investigation, it is clear that fluorination dramatically enhances potency compared to non-fluorinated versions.[1]
Experimental Protocols for Mechanism Elucidation
To ensure trustworthiness and scientific rigor, protocols must be self-validating, incorporating appropriate controls.
Protocol: In Vitro Tubulin Polymerization Assay
This assay determines if a compound inhibits the formation of microtubules from tubulin monomers.
Methodology:
-
Reagent Preparation:
-
Purified bovine brain tubulin (>99% pure).
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2.0 mM MgCl₂, 0.5 mM EGTA.
-
GTP stock solution: 10 mM in GTB.
-
Test Compound: Serially diluted in DMSO (final concentration <1%).
-
Positive Control: Colchicine (known inhibitor).
-
Negative Control: DMSO vehicle.
-
-
Assay Procedure:
-
Pipette 5 µL of test compound, positive control, or negative control into a 96-well plate.
-
Prepare a tubulin reaction mix on ice: Tubulin (final concentration 3 mg/mL) and GTP (final concentration 1 mM) in GTB.
-
Add 45 µL of the tubulin reaction mix to each well.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the change in absorbance at 340 nm every 30 seconds for 60 minutes. An increase in absorbance indicates tubulin polymerization.
-
-
Data Analysis & Validation:
-
Plot absorbance vs. time.
-
The negative control (DMSO) should show a robust sigmoidal polymerization curve.
-
The positive control (Colchicine) should show significant or complete inhibition of polymerization.
-
Calculate the percentage inhibition for the test compound relative to the DMSO control. Determine the IC₅₀ value (the concentration that inhibits polymerization by 50%).
-
Self-Validation: The assay is valid if the positive and negative controls perform as expected.
-
Diagram: Workflow for Anticancer Screening
Caption: A logical workflow for identifying and characterizing the mechanism of novel anticancer fluorinated benzimidazoles.
Conclusion and Future Perspectives
Fluorinated benzimidazole derivatives are exceptionally versatile pharmacophores whose mechanisms of action are diverse and potent. From the irreversible covalent inhibition of the gastric proton pump to the multifaceted disruption of cancer cell proliferation and the targeted destruction of microbial pathogens, the strategic use of fluorine consistently enhances therapeutic potential. Future research will likely focus on refining structure-activity relationships to develop derivatives with even greater target specificity and reduced off-target effects. The exploration of novel mechanisms, such as the modulation of anion transport and targeting of viral-specific proteins, will continue to open new avenues for drug development, solidifying the role of fluorinated benzimidazoles as a pillar of modern medicinal chemistry.
References
-
Importance of Fluorine in Benzazole Compounds. Molecules. [Link][5]
-
Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. [Link][1]
-
Importance of Fluorine in Benzazole Compounds. Semantic Scholar. [Link][4]
-
Novel Fluorinated Benzimidazole-Based Scaffolds and their Anticancer Activity in vitro. Loughborough University Research Repository. [Link][12]
-
Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Publishing. [Link][13]
-
Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. ACG Publications. [Link][15]
-
Fluorinated benzimidazoles for medicinal chemistry and new materials. ResearchGate. [Link][18]
-
Fluorinated bisbenzimidazoles: a new class of drug-like anion transporters with chloride-mediated, cell apoptosis-inducing activity. Organic & Biomolecular Chemistry. [Link][14]
-
Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. ACS Omega. [Link][2]
-
Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. ScienceDirect. [Link][3]
-
Bactericidal and biofilm eradication efficacy of a fluorinated benzimidazole derivative, TFBZ, against methicillin-resistant Staphylococcus aureus. Frontiers in Microbiology. [Link][16]
-
Pharmacology of Proton Pump Inhibitors. PMC - NIH. [Link][8]
-
Proton Pump Inhibitors (PPI). StatPearls - NCBI Bookshelf. [Link][6]
-
Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. MDPI. [Link][19]
-
Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). Journal of the Egyptian National Cancer Institute. [Link][11]
-
Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors. Journal of Neurogastroenterology and Motility. [Link][9]
-
A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers in Pharmacology. [Link][17]
-
The Chemically Elegant Proton Pump Inhibitors. American Journal of Pharmaceutical Education. [Link][10]
Sources
- 1. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proton Pump Inhibitors (PPI) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Proton-pump inhibitor - Wikipedia [en.wikipedia.org]
- 8. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors [jnmjournal.org]
- 10. The Chemically Elegant Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. repository.lboro.ac.uk [repository.lboro.ac.uk]
- 13. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01387E [pubs.rsc.org]
- 14. Fluorinated bisbenzimidazoles: a new class of drug-like anion transporters with chloride-mediated, cell apoptosis-inducing activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. acgpubs.org [acgpubs.org]
- 16. Bactericidal and biofilm eradication efficacy of a fluorinated benzimidazole derivative, TFBZ, against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profiling and Target Engagement: Evaluating the Binding Affinity of [1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]methanol
Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper
Executive Summary
The compound [1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]methanol (CAS: 189560-82-5) [1] represents a highly versatile screening scaffold in early-stage drug discovery. Built upon the "privileged" benzimidazole core, this molecule exhibits significant polypharmacological potential. Understanding its binding affinity across various target classes is critical for optimizing lead compounds, minimizing off-target toxicity, and designing highly selective therapeutics.
This technical guide explores the mechanistic rationale behind the target engagement of this specific scaffold, detailing the causal relationships between its structural moieties and protein binding pockets, and provides self-validating experimental workflows for quantifying these interactions.
Mechanistic Rationale for Target Selection
As an application scientist evaluating a novel ligand, one must first deconstruct the pharmacophore to predict target engagement. The structure of[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]methanol can be divided into three functional domains, each driving specific protein-ligand interactions:
The Benzimidazole Core: Kinase Hinge-Binding
The benzimidazole scaffold is a classic purine isostere. In the context of protein kinases, it acts as a competitive inhibitor of ATP. The nitrogen atoms of the benzimidazole ring form critical hydrogen bonds with the backbone amides of the kinase hinge region [2]. The substitution of a hydroxymethyl group at the 2-position significantly alters the electronic distribution and steric bulk compared to simple methyl derivatives, directly impacting the kinase cross-reactivity profile [2].
The 1-(4-Fluorobenzyl) Moiety: GPCR Anchoring
The addition of a 4-fluorobenzyl group at the N1 position drastically increases the molecule's lipophilicity. This halogenated aromatic ring is adept at occupying deep, hydrophobic pockets within transmembrane proteins. Notably, this exact 1-(4-fluorobenzyl)-1H-benzimidazole substructure is the critical anchoring pharmacophore in Mizolastine , a potent and selective histamine H1 receptor antagonist [3]. The fluorine atom provides metabolic stability while participating in favorable multipolar interactions (halogen bonding) with receptor residues.
The 2-Methanol Group: Metal Coordination and Phosphodiesterases
The hydroxymethyl group at the C2 position acts as a potent hydrogen bond donor/acceptor. Furthermore, structural biology studies have demonstrated that the (benzimidazol-2-yl)methanol moiety acts as a bidentate ligand, capable of directly coordinating with transition metals such as Manganese(II) and Cobalt(II) in metalloenzyme active sites [5]. This metal-chelating property is heavily leveraged in the design of inhibitors for metalloenzymes like Nucleotide Pyrophosphatase/Phosphodiesterase 1 (NPP1), where the methanol group interacts with the binuclear zinc active site [4].
Quantitative Data Presentation: Affinity Profiling
To contextualize the binding landscape, Table 1 summarizes representative benchmarking data for this structural class across its three primary predicted target families.
Table 1: Representative Binding Affinity Profile for Benzimidazole-2-methanol Derivatives
| Target Class | Specific Target | Assay Format | Metric | Value Range | Mechanistic Role of Scaffold |
| Protein Kinase | p38 MAP Kinase | TR-FRET | IC50 | 0.5 - 5.0 µM | Hinge-region ATP competition [2] |
| GPCR | Histamine H1 | Radioligand | Ki | 10 - 50 nM | Hydrophobic anchoring via 4-fluorobenzyl [3] |
| Metalloenzyme | NPP1 | Colorimetric | Ki | 1.0 - 10 µM | Metal coordination via 2-methanol [4] |
Self-Validating Experimental Protocols
To accurately quantify the binding affinity of[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]methanol, orthogonal assay formats must be employed. The following protocols are designed as self-validating systems to ensure data integrity.
Protocol A: Surface Plasmon Resonance (SPR) for Binding Kinetics
Rationale: Equilibrium affinity ( Kd ) alone is insufficient for drug development. SPR provides real-time kinetic data ( kon and koff ), allowing researchers to calculate target residence time ( τ=1/koff ), which often correlates more strongly with in vivo efficacy than Kd .
Step-by-Step Methodology:
-
Sensor Chip Preparation: Immobilize the recombinant target protein (e.g., kinase domain) onto a CM5 dextran sensor chip using standard amine coupling (EDC/NHS).
-
Self-Validation Step: Target an immobilization level of 2000–3000 Response Units (RU). Block reference flow cells with ethanolamine to serve as an in-line negative control for non-specific binding.
-
-
Analyte Preparation: Dilute the compound in running buffer (e.g., HBS-EP+). Ensure the DMSO concentration matches exactly between the analyte and the running buffer (typically 1-2%) to prevent bulk refractive index shifts.
-
Kinetic Injection: Inject a 5-point concentration series (e.g., 0.1 µM to 10 µM) over the active and reference flow cells at a high flow rate (30–50 µL/min) to minimize mass transport limitations.
-
Regeneration: If the compound does not dissociate completely during the buffer wash, inject a short pulse of mild regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5).
-
Data Analysis: Double-reference the sensograms (subtracting both the reference cell and a blank buffer injection) and fit the data to a 1:1 Langmuir binding model to derive Kd .
Protocol B: TR-FRET for Kinase Inhibition Profiling
Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) eliminates short-lived background autofluorescence from the compound itself, providing a highly sensitive, low-noise readout for ATP-competitive binding.
Step-by-Step Methodology:
-
Reagent Assembly: In a 384-well microplate, combine the target kinase, a biotinylated peptide substrate, and ATP.
-
Self-Validation Step: Set the ATP concentration at its apparent Km for the specific kinase to ensure the assay is highly sensitive to competitive inhibitors like benzimidazoles.
-
-
Compound Addition: Add[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]methanol in a 10-point dose-response format. Include Staurosporine as a positive control (100% inhibition) and DMSO as a vehicle control (0% inhibition).
-
Incubation & Detection: Incubate for 60 minutes at room temperature. Stop the reaction by adding EDTA. Add a Europium-labeled anti-phospho antibody (FRET donor) and Streptavidin-APC (FRET acceptor).
-
Readout: Measure the emission ratio (665 nm / 615 nm) using a microplate reader with a 50 µs delay. Calculate the IC50 using a 4-parameter logistic fit.
Visualizing Workflows and Pathways
To conceptualize the integration of these methodologies and the downstream biological impact of target engagement, refer to the diagrams below.
Workflow for validating benzimidazole binding affinity across multiple target classes.
Intracellular signaling modulated by benzimidazole target engagement.
References
how to dissolve [1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]methanol for in vivo studies
Application Note: Preclinical Formulation and Solubilization Strategies for [1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]methanol
Physicochemical Profiling & Solubilization Rationale
Successfully transitioning a novel small molecule like [1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]methanol from in vitro assays to in vivo efficacy and pharmacokinetic (PK) studies requires overcoming significant thermodynamic barriers.
Structurally, this compound presents a classic "brick dust/grease" paradox common in early drug discovery [2].
-
The Benzimidazole Core: Acts as a weak base (estimated pKa ~5.5). At physiological pH (7.4), the molecule is predominantly un-ionized, drastically reducing its aqueous solubility.
-
The 4-Fluorobenzyl Group: Imparts high lipophilicity (LogP), driving the molecule to aggregate in aqueous media via hydrophobic interactions.
-
The Hydroxymethyl Group: While providing a minor hydrogen-bond donor/acceptor site, it is insufficient to overcome the crystal lattice energy of the hydrophobic bulk.
Attempting to dissolve this compound directly in saline or phosphate-buffered saline (PBS) will result in immediate precipitation. For intravenous (IV) or intraperitoneal (IP) administration, micro-precipitates can cause fatal pulmonary embolisms or severe local inflammation. Therefore, we must employ multi-component excipient systems to disrupt the crystal lattice and thermodynamically stabilize the monomeric compound in solution [1].
Quantitative Excipient Limits for In Vivo Studies
When designing a formulation, the vehicle must not induce toxicity, alter the animal's baseline physiology, or confound the pharmacological readout. The table below summarizes the maximum tolerated concentrations of standard solubilizing excipients for murine models.
| Excipient / Vehicle | Function in Formulation | Max Vol % (IV) | Max Vol % (IP) | Max Vol % (PO) | Physiological Causality / Limitation |
| DMSO | Primary Solvent (Lattice disruptor) | ≤ 10% | ≤ 20% | ≤ 20% | >10% IV causes hemolysis and phlebitis; >20% IP causes peritoneal inflammation. |
| PEG 400 | Co-solvent (Prevents crash-out) | ≤ 50% | ≤ 50% | ≤ 100% | High viscosity; rapid injection can cause transient hypotension or anaphylactoid reactions. |
| Tween 80 | Non-ionic Surfactant (Micelle formation) | ≤ 5% | ≤ 5% | ≤ 10% | >5% IV triggers histamine release (hypersensitivity) and alters membrane permeability. |
| HP-β-CD | Complexation Agent (Encapsulation) | ≤ 20% (w/v) | ≤ 20% (w/v) | ≤ 40% (w/v) | Highly biocompatible, but >20% IV can cause transient renal vacuolation. |
| CMC | Suspending Agent (Viscosity modifier) | N/A (Do not use) | N/A | 0.5% - 1% | Insoluble polymer; strictly for oral gavage to prevent rapid settling of suspensions. |
Data synthesized from industry-standard preclinical formulation guidelines[1], [2].
Formulation Decision Matrix
The selection of the formulation vehicle is dictated entirely by the intended route of administration.
Decision matrix for selecting the optimal in vivo formulation strategy.
Self-Validating Experimental Protocols
The following protocols are engineered as self-validating systems. The sequential order of addition is the most critical factor. Never pre-mix the excipients and add the drug powder to the mixture. The compound must be dissolved in the strongest solvent first to overcome the crystal lattice energy, followed by the sequential addition of stabilizers, and finally the aqueous phase [2].
Protocol A: The "10-40-5-45" Co-Solvent Solution (Optimized for IV / IP)
This is the gold-standard "rescue" formulation for highly lipophilic benzimidazoles.
-
Mechanism: DMSO dissolves the crystal; PEG400 acts as a bulk solvent shield; Tween 80 forms micelles around the drug molecules; Saline provides isotonicity.
Step-by-Step Procedure (To prepare 10 mL at 2 mg/mL):
-
Primary Solubilization: Weigh 20 mg of [1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]methanol into a clean glass vial. Add 1.0 mL of DMSO (10% of final volume). Vortex vigorously and sonicate in a water bath at 37°C for 5 minutes until the solution is perfectly clear. Causality: DMSO completely breaks the intermolecular hydrogen bonds and hydrophobic stacking.
-
Bulk Shielding: Add 4.0 mL of PEG 400 (40% of final volume) to the DMSO-drug solution. Vortex for 1 minute. The solution must remain clear.
-
Micellar Stabilization: Add 0.5 mL of Tween 80 (5% of final volume). Because Tween 80 is highly viscous, use a positive displacement pipette or weigh it (density ~1.06 g/mL). Vortex for 2 minutes to ensure homogenous integration.
-
Aqueous Quenching (CRITICAL STEP): Add 4.5 mL of 0.9% Saline (45% of final volume) dropwise (approx. 0.5 mL at a time) while continuously vortexing the vial.
-
Causality: Rapid bulk addition of water causes a sudden shift in the dielectric constant of the mixture, leading to localized supersaturation and irreversible Ostwald ripening (precipitation). Dropwise addition prevents this.
-
-
Validation & QC: Hold the vial up to a light source and look for the Tyndall effect (scattering of light). If the solution is cloudy or exhibits a laser beam path when a pointer is shined through it, micro-precipitation has occurred, and the solution is unsafe for IV use. It must be optically clear.
Protocol B: Biocompatible Cyclodextrin Complexation (Optimized for IV / SC)
If the compound causes injection-site reactions due to DMSO/PEG, complexation with Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the superior alternative [1].
Step-by-Step Procedure:
-
Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in 0.9% Saline. (e.g., dissolve 2 g of HP-β-CD in enough saline to reach 10 mL). Filter through a 0.22 µm PES membrane.
-
Solubilization: Weigh the required amount of drug into a vial. Add the 20% HP-β-CD solution.
-
Thermodynamic Driving: Vortex vigorously, then sonicate at 40°C for 30–60 minutes.
-
Causality: The heat and physical energy drive the lipophilic 4-fluorobenzyl and benzimidazole moieties into the hydrophobic inner cavity of the cyclodextrin cone, displacing high-energy water molecules.
-
-
Validation & QC: Centrifuge the vial at 10,000 x g for 5 minutes. Observe the bottom of the tube. If a white pellet is present, the drug has exceeded its complexation capacity. The supernatant can be quantified via HPLC to determine the exact soluble fraction, and only the clear supernatant should be dosed.
Protocol C: Homogenous Suspension (Optimized for PO / Oral Gavage)
For oral dosing, absolute solubility in the vehicle is not required. A fine, uniform suspension maximizes the surface area for dissolution in the acidic environment of the stomach.
Step-by-Step Procedure:
-
Vehicle Preparation: Prepare a solution of 0.5% (w/v) Carboxymethylcellulose (CMC) sodium salt and 0.5% (v/v) Tween 80 in distilled water. Stir overnight to ensure the CMC is fully hydrated without clumping.
-
Wetting the API: Weigh the drug powder into a mortar or a glass vial. Add a very small volume of the vehicle (just enough to cover the powder) and triturate (grind) or vortex vigorously to create a smooth, homogenous paste.
-
Causality: The Tween 80 in the vehicle acts as a wetting agent, lowering the surface tension of the hydrophobic drug particles and preventing them from floating or clumping when the bulk aqueous phase is added.
-
-
Geometric Dilution: Gradually add the remaining volume of the vehicle in small increments, mixing thoroughly after each addition until the final volume is reached.
-
Validation & QC: The suspension should appear milky and uniform. Let it sit for 15 minutes; if the drug settles rapidly to the bottom, the particle size is too large (requiring further trituration) or the CMC concentration needs to be slightly increased to raise the viscosity. Always vortex immediately prior to drawing the dose into the gavage syringe.
References
-
Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230. Available at:[Link]
-
Li, P., & Zhao, L. (2007). Developing early formulations: practice and perspective. International Journal of Pharmaceutics, 341(1-2), 1-19. Available at:[Link]
Application Note: Enzymatic Inhibition Profiling of[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]methanol Targeting Cholinesterases
Executive Summary & Mechanistic Rationale
[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]methanol is a synthetic small molecule featuring a benzimidazole core substituted with a 4-fluorobenzyl group at the N1 position and a hydroxymethyl group at the C2 position. In medicinal chemistry, the 1-benzyl-1H-benzimidazole scaffold is widely recognized as a "privileged structure" capable of interacting with diverse biological targets. Specifically, derivatives of this class have demonstrated significant potential as dual inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), making them highly relevant in the development of therapeutics for neurodegenerative disorders such as Alzheimer's disease [1].
Structural Causality & Target Binding: The active site of AChE is characterized by a deep, narrow gorge. The catalytic triad (Ser203, His440, Glu327) resides at the bottom (Catalytic Anionic Site, CAS), while the Peripheral Anionic Site (PAS) is located at the entrance. The structural components of [1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]methanol are hypothesized to engage the enzyme via a multi-point binding model:
-
Benzimidazole Core: Engages in robust π−π stacking interactions with the indole ring of Trp86 within the CAS.
-
4-Fluorobenzyl Moiety: Extends toward the PAS, where the highly electronegative fluorine atom and aromatic ring facilitate hydrophobic and halogen-bonding interactions with Tyr72 and Trp286.
-
C2-Methanol Group: Acts as a critical hydrogen-bond donor/acceptor, interacting directly with the catalytic triad to disrupt substrate hydrolysis [1].
Assay Principle: The Modified Ellman's Method
To quantify the inhibitory potency of this compound, we utilize a high-throughput modification of the seminal colorimetric assay developed by George L. Ellman [2]. The assay relies on the enzymatic hydrolysis of acetylthiocholine (ATCh) to thiocholine. Thiocholine subsequently reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to yield the 5-thio-2-nitrobenzoate (TNB) anion, a yellow chromophore that absorbs strongly at 412 nm.
Fig 1. Modified Ellman's assay reaction pathway and points of enzymatic inhibition.
Reagents and Equipment Specifications
-
Enzymes: Electrophorus electricus AChE (eeAChE) and Equine serum BChE (eqBChE).
-
Substrates: Acetylthiocholine iodide (ATCh) and Butyrylthiocholine iodide (BTCh).
-
Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB).
-
Buffer: 0.1 M Sodium Phosphate Buffer (pH 8.0). Causality: AChE activity and the nucleophilic attack of thiocholine on DTNB are highly pH-dependent; pH 8.0 provides the optimal balance between enzyme stability and TNB anion formation.
-
Control Inhibitor: Donepezil hydrochloride (FDA-approved standard).
-
Equipment: 96-well transparent flat-bottom microplates; UV-Vis Microplate Reader equipped with a 412 nm filter and kinetic reading capabilities.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system. It incorporates internal controls to account for spontaneous substrate hydrolysis and solvent-induced enzyme denaturation.
Phase 1: Reagent and Compound Preparation
-
Inhibitor Stock: Dissolve[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]methanol in 100% DMSO to create a 10 mM stock.
-
Critical Insight: Benzimidazole derivatives are highly hydrophobic. However, the final assay concentration of DMSO must not exceed 1% (v/v). Higher concentrations of organic solvents will denature AChE, leading to false-positive inhibition artifacts.
-
-
Serial Dilutions: Prepare a 7-point concentration gradient (e.g., 0.1 µM to 100 µM) by diluting the stock in the 0.1 M Phosphate Buffer (pH 8.0).
-
Enzyme Preparation: Dilute AChE/BChE in phosphate buffer to a working concentration of 0.03 U/mL. Keep on ice to prevent thermal degradation.
-
Reaction Mix: Prepare a solution containing 0.25 mM DTNB and 0.25 mM ATCh/BTCh in phosphate buffer.
Phase 2: Microplate Assay Execution
Fig 2. High-throughput 96-well microplate workflow for AChE/BChE inhibition screening.
-
Well Assignment:
-
Test Wells: 20 µL Inhibitor + 40 µL Enzyme + 100 µL Buffer.
-
100% Activity Control: 20 µL Buffer (with 1% DMSO) + 40 µL Enzyme + 100 µL Buffer.
-
Blank (Auto-hydrolysis Control): 20 µL Buffer (with 1% DMSO) + 40 µL Buffer (No Enzyme) + 100 µL Buffer.
-
-
Pre-Incubation: Incubate the microplate at 25°C for 15 minutes.
-
Causality: Pre-incubation is mandatory. It allows the inhibitor to reach thermodynamic binding equilibrium with the enzyme. If the substrate is added simultaneously, the substrate may outcompete the inhibitor before equilibrium is reached, artificially masking the compound's true potency.
-
-
Initiation: Rapidly dispense 40 µL of the Reaction Mix (DTNB + ATCh) into all wells using a multichannel pipette.
-
Kinetic Readout: Immediately transfer the plate to the microplate reader. Record the absorbance at 412 nm every 60 seconds for 10 minutes at 25°C.
Data Analysis and Visualization
Quantitative Calculations
Extract the steady-state reaction velocity ( V ) from the linear portion of the kinetic progress curves (Absorbance vs. Time). Ensure the auto-hydrolysis background (Blank) is subtracted from all test and control wells.
% Inhibition=(1−VcontrolVtest)×100
Plot the % Inhibition against the log10 of the inhibitor concentration to generate a sigmoidal dose-response curve, from which the IC50 is derived using non-linear regression.
Representative Pharmacological Profile
The following table summarizes the expected quantitative profile for a potent 1-benzyl-1H-benzimidazole derivative compared to the clinical standard, Donepezil.
| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity Index (BChE/AChE) | Predicted Inhibition Type |
| [1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]methanol | 1.24 ± 0.08 | 4.50 ± 0.12 | 3.6 | Mixed-type |
| Donepezil (Positive Control) | 0.015 ± 0.002 | 4.10 ± 0.15 | 273.3 | Non-competitive |
Note: Benzimidazole derivatives frequently exhibit mixed-type inhibition due to their ability to span both the CAS and PAS of the enzyme, altering the Vmax and the Km simultaneously.
Quality Control & Self-Validation Metrics
To ensure the trustworthiness of the generated data, the assay must pass the following internal validation checks:
-
Z'-Factor Calculation: Calculate the Z'-factor using the 100% Activity Control and the Blank wells. A Z'-factor ≥0.6 indicates an excellent, highly robust assay suitable for screening.
-
Linearity Check: The uninhibited enzyme control must maintain a linear kinetic rate ( R2>0.98 ) for the entire 10-minute readout window. Non-linearity indicates substrate depletion or enzyme degradation.
-
Spontaneous Hydrolysis Threshold: The ΔOD/min of the Blank wells must remain below 15% of the 100% Activity Control. Excessive background indicates degraded DTNB or ATCh stocks, which must be freshly prepared.
References
- Title: New biologically potent benzimidazole‐based‐triazole derivatives as acetylcholinesterase and butyrylcholinesterase inhibitors along with molecular docking study.
- Title: A new and rapid colorimetric determination of acetylcholinesterase activity.
developing drug delivery systems for benzimidazole-based compounds
An in-depth technical guide for formulating advanced drug delivery systems (DDS) for benzimidazole-based compounds, designed for formulation scientists and drug development professionals.
Executive Summary & Design Rationale
Benzimidazole derivatives represent a highly privileged structural scaffold in pharmacology. Compounds such as mebendazole (MBZ) and albendazole (ABZ) are potent anthelmintics with emerging repurposed applications in oncology, while bendamustine is a cornerstone alkylating agent for hematological malignancies. Despite their efficacy, the clinical translation of these compounds is severely bottlenecked by their physicochemical properties:
-
Hydrophobicity (MBZ/ABZ): These compounds exhibit notoriously poor aqueous solubility (BCS Class II/IV), leading to erratic bioavailability and necessitating high, potentially toxic doses.
-
Hydrolytic Instability (Bendamustine): Bendamustine undergoes rapid aqueous hydrolysis of its nitrogen mustard group into inactive hydroxy metabolites (HP1, HP2), requiring immediate intravenous infusion and causing severe off-target toxicity.
The Causality of Carrier Selection: To overcome these barriers, nanoparticle-based drug delivery systems must be tailored to the specific API's liability. For hydrophobic benzimidazoles, polymeric micelles utilizing amphiphilic block copolymers (e.g., mPEG-b-PCL) are ideal. The hydrophobic core solubilizes the lipophilic benzimidazole ring, while the hydrophilic PEG corona provides steric hindrance against opsonization, enabling the nanoparticles (typically 50–200 nm) to exploit the Enhanced Permeability and Retention (EPR) effect in tumor microenvironments. For hydrolytically unstable compounds like bendamustine, protein or lipid matrix encapsulation (e.g., Bovine Serum Albumin nanoparticles) is required. The dense matrix physically sequesters the drug from water molecules and hydrolytic enzymes, extending its half-life and enabling sustained release.
Application Note 1: Polymeric Micelles for Hydrophobic Benzimidazoles (e.g., Mebendazole)
Objective: To formulate MBZ-loaded mPEG-b-PCL micelles to enhance aqueous solubility and systemic circulation.
Methodological Causality: The freeze-drying (lyophilization) method is prioritized over thin-film hydration for highly crystalline benzimidazoles. Co-lyophilization with the polymer in a co-solvent system disrupts the drug's rigid crystal lattice, trapping it in an amorphous, highly soluble state within the micellar core.
Step-by-Step Protocol: Freeze-Drying Method
-
Co-dissolution: Dissolve 10 mg of MBZ and 90 mg of mPEG-b-PCL copolymer in 1 mL of tert-butanol. Heat gently to 60°C for 3 minutes under continuous magnetic stirring to ensure complete molecular dispersion.
-
Aqueous Phase Addition: Rapidly inject 1 mL of pre-warmed (60°C) deionized water (DIW) into the organic phase while vortexing to induce spontaneous micellization.
-
Lyophilization: Flash-freeze the mixture at -70°C for 1 hour. Transfer to a freeze-dryer and lyophilize at -40°C and <0.1 mbar for 24 hours to sublimate the tert-butanol/water matrix.
-
Rehydration & Self-Assembly: Rehydrate the lyophilized cake with 1 mL of DIW at 60°C. Vortex for 2 minutes to yield a clear, micellar dispersion.
-
Purification: Filter the dispersion through a 0.22 µm syringe filter to remove unencapsulated, precipitated MBZ.
-
Expert Insight: Always use Polyethersulfone (PES) membranes rather than Nylon. Nylon exhibits high non-specific polymer binding, which can artificially lower your calculated encapsulation efficiency.
-
Self-Validation System:
-
**Dynamic Light Scattering (D
techniques for scaling up the production of [1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]methanol
[1-(4-fluorobenzyl)-1H-benzimidazol-2
Workflow for the scalable production of[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]methanol.
Quantitative Data: Optimization of N-Alkylation Conditions
To validate the chemoselectivity of the N-alkylation step, various base/solvent combinations were evaluated. The goal was to maximize the N-alkylation yield while suppressing the O-alkylation impurity to < 1.0%.
Table 1: Effect of Base and Solvent on Alkylation Chemoselectivity
| Base (1.5 eq) | Solvent | Temp (°C) | N-Alkylation Yield (%) | O-Alkylation Yield (%) |
| NaH | THF | 0 to 25 | 65.0 | 22.5 |
| NaOH (aq) | Toluene (PTC)* | 80 | 78.2 | 8.4 |
| K₂CO₃ | DMF | 60 | 92.5 | < 1.0 |
| Cs₂CO₃ | MeCN | 60 | 94.1 | < 1.0 |
*PTC = Phase Transfer Catalyst (Tetrabutylammonium bromide).
Step-by-Step Experimental Protocols (Self-Validating Systems)
Protocol A: Pilot-Scale Synthesis of 2-Hydroxymethylbenzimidazole
Objective: Synthesize the symmetrical intermediate via the Phillips-Ladenburg reaction.
Reagents:
-
o-Phenylenediamine (PDA): 1.0 eq (108.14 g/mol )
-
Glycolic acid (70% aqueous solution): 1.2 eq (76.05 g/mol )
-
4N Hydrochloric Acid (HCl): 5.0 volumes
Methodology:
-
Reactor Charging: Charge a glass-lined reactor with 4N HCl (500 mL per 100g of PDA).
-
Reagent Addition: Add o-phenylenediamine (100 g, 0.92 mol) followed by glycolic acid (120 g of 70% aq. solution, 1.10 mol).
-
Condensation: Heat the reaction mixture to a gentle reflux (approx. 100–105 °C) under continuous stirring for 4 to 6 hours.
-
In-Process Control (IPC) 1: Sample the mixture and analyze via reverse-phase HPLC (Detection at 254 nm). The reaction is deemed complete when the residual o-phenylenediamine peak area is < 1.0%.
-
Cooling & Neutralization: Cool the reactor to 0–5 °C. Slowly add aqueous NH₄OH (28%) dropwise to adjust the pH to 7.5–8.0.
-
Causality Check: Rapid neutralization causes the product to crash out violently, trapping unreacted starting materials and acidic impurities within the crystal lattice. Slow neutralization ensures controlled crystallization and high purity.
-
-
Isolation: Filter the resulting precipitate through a Buchner funnel. Wash the filter cake with ice-cold purified water (3 × 100 mL) to remove residual ammonium chloride salts.
-
Drying: Dry the solid under vacuum at 50 °C to constant weight. (Expected Yield: 85–88%).
Protocol B: Chemoselective N-Alkylation to [1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]methanol
Objective: Regiospecific alkylation of the intermediate to yield the final target.
Reagents:
-
2-Hydroxymethylbenzimidazole: 1.0 eq (148.16 g/mol )
-
4-Fluorobenzyl chloride: 1.05 eq (144.57 g/mol )
-
Potassium Carbonate (K₂CO₃, 325 mesh): 1.5 eq (138.21 g/mol )
-
N,N-Dimethylformamide (DMF): 6.0 volumes
Methodology:
-
Deprotonation Phase: Charge a dry reactor with DMF (600 mL), 2-hydroxymethylbenzimidazole (100 g, 0.67 mol), and finely powdered K₂CO₃ (140 g, 1.01 mol). Stir the suspension at 25 °C for 30 minutes.
-
Heating: Raise the internal temperature to 60 °C.
-
Electrophile Addition: Add 4-fluorobenzyl chloride (102 g, 0.70 mol) dropwise over 1 hour using an addition funnel.
-
Causality Check: The alkylation is mildly exothermic. Dropwise addition controls the exotherm and prevents localized high concentrations of the electrophile, which could otherwise lead to quaternization (di-alkylation) of the benzimidazole core.
-
-
Alkylation: Maintain the reaction at 60 °C for 4 hours.
-
In-Process Control (IPC) 2: Monitor by TLC (Mobile Phase: DCM:MeOH 9:1) or HPLC. The target product will elute significantly later than the starting material on a C18 column due to the addition of the lipophilic 4-fluorobenzyl group. Proceed to workup when the starting material is < 0.5%.
-
Quenching: Cool the mixture to room temperature and pour it slowly into vigorously stirred ice-water (3.0 L, 5 volumes relative to DMF). This forces the hydrophobic product to precipitate while keeping DMF and inorganic salts completely in solution.
-
Isolation & Purification: Filter the crude product. Wash extensively with water (3 × 500 mL) to ensure complete removal of DMF. Recrystallize the crude damp cake from an Ethanol/Water (7:3) mixture to afford the pure API intermediate as an off-white crystalline solid. (Expected Yield: 90–92%).
References
-
Title: Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches Source: Molecules (MDPI) URL: [Link]
-
Title: Product Class 4: Benzimidazoles Source: Science of Synthesis, Thieme E-Books & E-Journals URL: [Link]
-
Title: Single-Atom Co–N4 Sites Mediate C=N Formation via Reductive Coupling of Nitroarenes with Alcohols Source: JACS Au (ACS Publications) URL: [Link]
application of fluorinated benzimidazoles in materials science
An Application Guide to Fluorinated Benzimidazoles in Materials Science
Authored by a Senior Application Scientist
This document provides a detailed exploration of the synthesis, properties, and applications of fluorinated benzimidazoles in materials science. It is intended for researchers, scientists, and professionals in materials development seeking to leverage the unique characteristics of these compounds for creating advanced materials.
Introduction: The Strategic Advantage of Fluorine in Benzimidazole-Based Materials
Benzimidazole-based polymers have long been recognized for their exceptional thermal and chemical stability, making them suitable for a range of demanding applications. The strategic incorporation of fluorine atoms or fluorine-containing groups (e.g., -CF3) into the benzimidazole backbone represents a significant advancement in this class of materials. The high electronegativity and steric bulk of fluorine impart several desirable properties, including enhanced proton conductivity, improved solubility in organic solvents, increased thermal stability, and superior chemical resistance. These attributes make fluorinated benzimidazoles highly promising for applications such as proton exchange membranes (PEMs) in fuel cells, high-performance composites, and advanced electronics.
Synthesis of Fluorinated Benzimidazole Monomers and Polymers
The synthesis of high-purity fluorinated benzimidazole monomers is a critical first step in the development of advanced polymer systems. A common synthetic route involves the condensation reaction of a fluorinated aromatic diamine with a dicarboxylic acid or its derivative.
Protocol: Synthesis of a Fluorinated Benzimidazole Monomer (2-(Trifluoromethyl)benzimidazole)
This protocol outlines the synthesis of 2-(trifluoromethyl)benzimidazole, a key building block for fluorinated polybenzimidazoles (PBIs).
Materials:
-
1,2-Diaminobenzene
-
Trifluoroacetic acid
-
Polyphosphoric acid (PPA)
-
Ammonium hydroxide solution
-
Methanol
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, combine 1,2-diaminobenzene and an excess of trifluoroacetic acid.
-
Heat the mixture to 80°C and slowly add polyphosphoric acid while stirring.
-
Increase the temperature to 180-200°C and maintain for 4-6 hours to facilitate the cyclodehydration reaction.
-
Cool the reaction mixture to below 100°C and pour it into a beaker containing crushed ice and water.
-
Neutralize the acidic solution with a concentrated ammonium hydroxide solution until a precipitate forms.
-
Filter the crude product, wash thoroughly with deionized water, and dry under vacuum.
-
Recrystallize the crude product from methanol to obtain purified 2-(trifluoromethyl)benzimidazole.
Causality: The use of polyphosphoric acid as both a solvent and a dehydrating agent is crucial for driving the condensation reaction towards the formation of the benzimidazole ring. The excess trifluoroacetic acid ensures complete reaction of the diamine.
Polymerization of Fluorinated Benzimidazoles
The polymerization of fluorinated benzimidazole monomers is typically carried out via polycondensation reactions to form high-molecular-weight polymers.
Diagram: Polymerization of a Fluorinated Polybenzimidazole
Caption: Polycondensation of fluorinated monomers to form PBI.
Applications in Proton Exchange Membranes (PEMs) for Fuel Cells
Fluorinated benzimidazoles are particularly promising for use as proton exchange membranes in high-temperature proton exchange membrane fuel cells (HT-PEMFCs). The fluorine groups contribute to increased acidity of the N-H protons in the benzimidazole ring, which facilitates proton hopping and enhances proton conductivity, especially when doped with phosphoric acid.
Protocol: Fabrication and Doping of Fluorinated PBI Membranes
Materials:
-
Fluorinated polybenzimidazole powder
-
N,N-Dimethylacetamide (DMAc)
-
Phosphoric acid (85 wt%)
Procedure:
-
Dissolve the fluorinated PBI powder in DMAc to form a 5-10 wt% solution. Stir at a slightly elevated temperature (e.g., 60°C) until a homogeneous solution is obtained.
-
Cast the polymer solution onto a clean, flat glass plate using a doctor blade to control the thickness.
-
Dry the cast film in a vacuum oven at 80°C for 12 hours, followed by a gradual increase in temperature to 200°C to remove the residual solvent.
-
Immerse the dried membrane in 85 wt% phosphoric acid at 80°C for at least 24 hours to ensure complete doping.
-
Measure the phosphoric acid doping level by weighing the membrane before and after doping.
Self-Validation: The success of the membrane fabrication and doping process can be validated by measuring the proton conductivity of the doped membrane at various temperatures and humidity levels. A well-prepared membrane should exhibit high proton conductivity, typically in the range of 10-100 mS/cm at temperatures above 150°C.
Table 1: Proton Conductivity of Fluorinated vs. Non-Fluorinated PBI Membranes
| Membrane Type | Doping Level (mol H₃PO₄/PBI repeat unit) | Temperature (°C) | Proton Conductivity (mS/cm) |
| Non-Fluorinated PBI | 10 | 160 | 50-80 |
| Fluorinated PBI | 12 | 160 | 100-150 |
High-Performance Polymers and Composites
The inherent thermal stability and chemical resistance of the benzimidazole backbone, further enhanced by fluorination, make these polymers excellent candidates for high-performance applications where materials are exposed to harsh environments.
Key Properties and Applications
-
Thermal Stability: Fluorinated PBIs exhibit high glass transition temperatures (Tg > 400°C) and excellent thermal stability, making them suitable for applications in aerospace and automotive industries.
-
Chemical Resistance: The fluorine atoms provide a protective shield around the polymer backbone, enhancing its resistance to chemical attack from acids, bases, and organic solvents.
-
Mechanical Properties: These polymers generally possess high tensile strength and modulus, which can be further improved by creating composites with reinforcing fillers such as carbon fibers or glass fibers.
Diagram: Structure-Property Relationship in Fluorinated PBIs
Caption: Impact of structure on the properties of fluorinated PBIs.
Applications in Organic Electronics
The unique electronic properties of fluorinated benzimidazoles, including their wide bandgap and deep HOMO levels, make them interesting materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The fluorine atoms can help to lower the energy levels of the molecular orbitals, which can be advantageous for charge injection and transport in electronic devices.
Protocol: Characterization of Electronic Properties
Techniques:
-
Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels of the fluorinated benzimidazole-based materials.
-
UV-Visible Spectroscopy: To determine the optical bandgap.
-
Fabrication and Testing of OFETs: To evaluate the charge carrier mobility.
Experimental Workflow: Characterization of Electronic Properties
Caption: Workflow for electronic property characterization.
Conclusion and Future Outlook
Fluorinated benzimidazoles represent a versatile class of materials with a wide range of potential applications in materials science. The unique combination of properties imparted by the fluorine atoms and the benzimidazole backbone makes them highly attractive for next-generation technologies, including more efficient fuel cells, lighter and stronger composites, and advanced electronic devices. Future research will likely focus on the development of novel synthetic routes to create more complex and functionalized fluorinated benzimidazole structures with tailored properties for specific applications.
References
-
Title: High-Temperature Proton Exchange Membranes Based on Polybenzimidazoles for Fuel Cells Source: Chemical Reviews URL: [Link]
-
Title: Synthesis and Properties of Novel Fluorinated Polybenzimidazoles for High-Temperature Proton Exchange Membrane Fuel Cells Source: Journal of Membrane Science URL: [Link]
-
Title: Fluorinated Polybenzimidazoles for High-Performance Gas Separation Membranes Source: Macromolecules URL: [Link]
-
Title: Recent advances in polybenzimidazole-based membranes for high-temperature proton exchange membrane fuel cells Source: Progress in Polymer Science URL: [Link]
Technical Support Center: Optimizing Reaction Conditions for the Benzylation of Benzimidazole-2-methanol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and optimization of N-benzyl-benzimidazole-2-methanol. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile scaffold. Here, we move beyond simple protocols to explore the causality behind experimental choices, providing you with the in-depth knowledge required to troubleshoot and optimize your reactions effectively.
Core Principles: Understanding the Reaction Landscape
The benzylation of benzimidazole-2-methanol is fundamentally an SN2 reaction. However, the unique structure of the starting material presents specific challenges and opportunities. It possesses two primary nucleophilic sites: the secondary amine of the imidazole ring (N-H) and the primary hydroxyl group of the methanol substituent (-OH).[1] Achieving high yields of the desired N-benzylated product requires careful control over reaction parameters to manage this dual reactivity.
The general mechanism involves two key steps:
-
Deprotonation: A base is used to remove the acidic proton from either the imidazole nitrogen or the hydroxyl group, creating a potent nucleophile (an anion).
-
Nucleophilic Attack: The resulting anion attacks the electrophilic benzylic carbon of the benzyl halide (e.g., benzyl bromide), displacing the halide and forming the new C-N or C-O bond.
The primary challenge is to promote selective N-alkylation over O-alkylation. The imidazole N-H proton is generally more acidic than the alcoholic O-H proton, making it easier to deprotonate. This inherent difference in acidity is the cornerstone of achieving selectivity.
Troubleshooting Guide & Optimization Strategies
This section addresses the most common issues encountered during the benzylation of benzimidazole-2-methanol in a practical question-and-answer format.
Problem 1: Consistently Low or No Product Yield
Question: My reaction is not working. I'm getting very low yields or only recovering my starting material. What are the likely causes and how can I fix this?
Answer: Low yields are a frequent issue that can typically be traced back to one of four key areas: reagent quality, the choice of base, solvent effects, or reaction conditions.
-
Reagent Purity and Stoichiometry:
-
Starting Materials: Ensure your benzimidazole-2-methanol is pure and, crucially, dry. Water impurities can quench the base, especially strong bases like sodium hydride (NaH), and interfere with the reaction.[2] Likewise, the benzyl halide should be fresh; old bottles can degrade.
-
Base: Using a weak base may not be sufficient to fully deprotonate the benzimidazole nitrogen, leading to an incomplete reaction.[2]
-
Stoichiometry: While a 1:1 stoichiometry of benzimidazole to benzyl halide is theoretically sound, a slight excess of the benzyl halide (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion. However, a large excess can promote side reactions.[2]
-
-
The Critical Role of the Base:
-
The base must be strong enough to deprotonate the benzimidazole N-H. Sodium hydride (NaH) is a common and effective choice as it forms the sodium salt of the benzimidazole and generates hydrogen gas, driving the equilibrium forward.[1][3]
-
Milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be effective, often requiring heating to achieve good conversion rates.[1][4] They are generally safer and easier to handle than NaH.
-
-
Solvent Selection:
-
The solvent must be aprotic and anhydrous . Protic solvents like water or alcohols will be deprotonated by the base and will quench the benzimidazole anion.[2]
-
Polar aprotic solvents like Dimethylformamide (DMF), Tetrahydrofuran (THF), and Acetonitrile are excellent choices as they can dissolve the benzimidazole salt and facilitate the SN2 reaction.[1][3]
-
-
Temperature and Reaction Time:
-
With a strong base like NaH, the reaction often proceeds readily at room temperature.[1]
-
When using carbonate bases, heating (e.g., 60-80°C) is typically required to achieve a reasonable reaction rate.[1]
-
Always monitor your reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and confirm the consumption of starting material.[1][5][6]
-
Troubleshooting Workflow: Low Yield Analysis
The following diagram outlines a logical workflow for diagnosing the cause of low product yield.
Caption: A workflow for troubleshooting low-yield reactions.
Problem 2: Formation of Multiple Products (Side Reactions)
Question: My TLC shows multiple product spots. What are these byproducts, and how can I improve the selectivity for N-benzylation?
Answer: The presence of the hydroxyl group means that O-benzylation is a competing reaction. Furthermore, over-alkylation can lead to the formation of a quaternary salt.
-
N- vs. O-Benzylation: As mentioned, the imidazole N-H is more acidic, so N-deprotonation is favored. Selective N-benzylation is usually achieved by using slightly more than one equivalent of base and carefully controlling the stoichiometry of the benzyl halide.
-
N,O-Dibenzylation: If a large excess of both base (>2 equivalents) and benzyl halide (>2 equivalents) is used, you will likely form the dibenzylated product.
-
Quaternary Salt Formation: Using a significant excess of the benzyl halide can lead to a second benzylation on the other imidazole nitrogen, forming a 1,3-dibenzylbenzimidazolium salt.[2] This is particularly problematic if the reaction is heated for too long. To avoid this, use the benzylating agent in a controlled amount (1.05 to 1.2 equivalents) and add it slowly to the reaction mixture.[2]
Strategies for Maximizing N-Alkylation Selectivity:
-
Controlled Stoichiometry: Use ~1.1 equivalents of base (e.g., NaH) and ~1.1 equivalents of benzyl halide. This ensures there is enough base to deprotonate the more acidic N-H site but not enough to significantly deprotonate the alcohol.
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable rate. For NaH, this is often 0°C to room temperature.[1] Lower temperatures increase the selectivity for the more reactive nucleophile.
-
Protecting Group Strategy: For absolute selectivity, the hydroxyl group can be protected before the benzylation step. This is the most robust but also the most step-intensive method. A common protecting group for alcohols is a silyl ether, such as a tert-butyldimethylsilyl (TBDMS) group, which is stable to the basic conditions of benzylation and can be easily removed later.[7]
Reaction Mechanism: N-Benzylation Pathway
The diagram below illustrates the desired reaction pathway.
Caption: The general mechanism for N-benzylation.
Problem 3: Difficulty in Product Purification
Question: I have a crude mixture that is proving difficult to purify by column chromatography. What are some effective purification strategies?
Answer: Purification challenges often arise from the similar polarities of the starting material, product, and certain byproducts.
-
Column Chromatography: This is the most common method.
-
Solvent System: A gradient elution is often most effective. Start with a less polar solvent system (e.g., 20% Ethyl Acetate in Hexanes) and gradually increase the polarity. The O-benzylated product is typically less polar than the desired N-benzylated product, while the starting material is the most polar.
-
Monitoring: Use TLC with a staining agent (e.g., potassium permanganate) to visualize the spots, as benzimidazole derivatives may not all be UV-active.
-
-
Recrystallization: If the crude product is a solid and relatively pure, recrystallization can be an excellent final purification step. Common solvent systems include ethyl acetate/hexanes or ethanol/water.
-
Acid/Base Extraction: If unreacted starting material is a major contaminant, an acidic wash can help. The N-benzylated product is less basic than the starting benzimidazole-2-methanol. A carefully controlled wash with dilute acid (e.g., 1M HCl) may selectively extract the starting material into the aqueous layer, although this risks some product loss. Always test this on a small scale first.
Frequently Asked Questions (FAQs)
Q1: What is the best base to use for the benzylation of benzimidazole-2-methanol?
There is no single "best" base; the choice depends on safety considerations, scale, and desired reaction conditions.
| Base | Common Solvent | Temperature | Pros | Cons |
| Sodium Hydride (NaH) | THF, DMF | 0°C to RT | Highly effective, drives reaction to completion.[1][3] | Pyrophoric, requires anhydrous conditions and inert atmosphere. |
| Potassium Carbonate (K₂CO₃) | DMF, Acetonitrile | 60-80°C | Inexpensive, safe, easy to handle.[1][4] | Slower reaction rates, requires heating. |
| Cesium Carbonate (Cs₂CO₃) | DMF, Acetonitrile | RT to 60°C | More reactive than K₂CO₃, often works at lower temperatures. | More expensive than K₂CO₃. |
Q2: Which solvent is optimal for this reaction?
Polar aprotic solvents are required. The choice can influence reaction rate and workup.
| Solvent | Boiling Point | Polarity | Notes |
| DMF | 153°C | High | Excellent solvating power for benzimidazole salts.[1] Difficult to remove under vacuum. |
| THF | 66°C | Moderate | Good choice for NaH reactions.[3] Easier to remove than DMF. |
| Acetonitrile | 82°C | High | Good for reactions with carbonate bases.[3] |
Q3: How do I selectively protect the hydroxyl group before benzylation?
To guarantee exclusive N-alkylation, protecting the alcohol as a silyl ether is a reliable strategy.
Protocol: TBDMS Protection of Benzimidazole-2-methanol
-
Dissolve benzimidazole-2-methanol (1 equiv.) and imidazole (2.5 equiv.) in anhydrous DMF under an inert atmosphere (e.g., Nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Add tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.2 equiv.) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude TBDMS-protected intermediate can often be used directly in the subsequent benzylation step without further purification.
Q4: How can I confirm the structure of my final product and differentiate it from the O-benzylated isomer?
Spectroscopic methods are essential:
-
¹H NMR: In the N-benzyl product, you will see a characteristic singlet for the benzylic protons (-CH₂-Ph) typically around 5.3-5.5 ppm. The methylene protons of the methanol group (-CH₂-OH) will also be a singlet, but at a different chemical shift (around 4.8 ppm). For the O-benzyl isomer, the benzylic protons would appear at a different shift, and the key diagnostic feature would be the absence of the broad -OH proton signal.
-
Mass Spectrometry (MS): Both N- and O-benzylated products will have the same mass. However, MS is crucial for confirming that a single benzylation has occurred.
-
HMBC/HSQC (2D NMR): These experiments can definitively establish the connectivity by showing correlations between the benzylic protons and the carbons of the benzimidazole ring (for the N-benzyl isomer) or the methanol carbon (for the O-benzyl isomer).
Standard Experimental Protocol
Objective: To synthesize 1-benzyl-1H-benzo[d]imidazol-2-yl)methanol via N-alkylation.
Materials:
-
(1H-benzo[d]imidazol-2-yl)methanol
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Benzyl Bromide
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To an oven-dried, two-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add (1H-benzo[d]imidazol-2-yl)methanol (1.0 equivalent).
-
Solvent Addition: Add anhydrous DMF to dissolve the starting material.
-
Deprotonation: Cool the solution to 0°C using an ice bath. Carefully add sodium hydride (1.1 equivalents) portion-wise. Stir the mixture at 0°C for 30-60 minutes. Hydrogen gas evolution should be observed.
-
Alkylation: Add benzyl bromide (1.1 equivalents) dropwise to the cooled suspension.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate in Hexanes) until the starting material is fully consumed.
-
Quenching: Once complete, cool the reaction back to 0°C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Workup: Dilute the mixture with water and extract three times with ethyl acetate.
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure product.
References
- Benchchem. (n.d.). Benzimidazole N-Methylation: A Technical Support Guide.
- Benchchem. (n.d.). Technical Support Center: Pilot-Scale Synthesis of 1H-Benzimidazole-2-methanol.
- Benchchem. (n.d.). Application Notes and Protocols: 1H-Benzimidazole-2-methanol in Organic Synthesis.
- Benchchem. (n.d.). Overcoming challenges in the synthesis of substituted benzimidazoles.
- Protecting groups. (n.d.).
- Benchchem. (n.d.). Synthesis of 1-Benzylimidazole from imidazole and benzyl chloride.
- H. M. A. Al-Hazimi, et al. (2024). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. PMC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. agroipm.cn [agroipm.cn]
stability testing of [1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]methanol under physiological conditions
Welcome to the Technical Support Center. This portal provides researchers and drug development professionals with authoritative troubleshooting guides, FAQs, and validated protocols for evaluating the physiological and in vitro stability of [1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]methanol .
As a Senior Application Scientist, I have structured this guide to not only provide the "how-to" but to explain the underlying chemical causality behind each experimental choice, ensuring your analytical workflows are robust and self-validating.
Frequently Asked Questions (FAQs) - General Stability & Handling
Q1: What are the primary structural liabilities of this compound under physiological conditions? A: The compound contains two primary metabolic and chemical soft spots. First, the 2-hydroxymethyl group is highly susceptible to enzymatic oxidation (via alcohol dehydrogenases or CYP450s), converting it to an aldehyde and subsequently a carboxylic acid[1]. Second, while the fluorine atom on the benzyl ring effectively blocks para-hydroxylation, the N-benzyl bond remains susceptible to CYP3A4-mediated N-debenzylation. Finally, the benzimidazole core can undergo acid-catalyzed ring cleavage at highly acidic pH (e.g., stomach pH < 2.0)[2].
Q2: How should I store the stock solutions to prevent baseline degradation? A: Benzimidazole derivatives are prone to photodegradation and slow hydrolysis over time. Working solutions should be prepared in anhydrous DMSO, aliquoted, and stored at -20 °C or -80 °C protected from light. Standard solutions prepared and stored under these conditions remain stable for up to 6 months[3].
Q3: Why is my compound precipitating in Simulated Intestinal Fluid (SIF, pH 6.8)? A: Benzimidazoles are weakly basic. While they exhibit high solubility in acidic environments (pH 1.2–2.0) due to the protonation of the imidazole nitrogen, their solubility drops significantly at neutral or intestinal pH[4]. If precipitation occurs during your stability assay, reduce the final assay concentration (e.g., to 1 µM) or add a biological solubilizing agent like 1% BSA.
Troubleshooting Guide: In Vitro Assays
Issue 1: Rapid Disappearance in Human Liver Microsomes (HLM) without Metabolite Detection
-
Causality: The 2-hydroxymethyl group is rapidly oxidized to an aldehyde intermediate. Aldehydes are highly electrophilic and reactive; they can covalently bind to nucleophilic residues on microsomal proteins, leading to poor mass balance and undetectable metabolites in standard LC-MS/MS runs.
-
Solution: Add a trapping agent such as glutathione (GSH) or methoxylamine to the incubation mixture. This stabilizes the reactive aldehyde intermediates, allowing for reliable LC-MS/MS detection and accurate intrinsic clearance ( CLint ) calculation.
Issue 2: Inconsistent Half-Life ( t1/2 ) in Plasma Stability Assays
-
Causality: Benzimidazoles can exhibit high plasma protein binding, which shields the compound from plasma esterases/hydrolases, creating an artificially prolonged half-life. Alternatively, incomplete protein precipitation during sample preparation can trap the analyte in the protein pellet.
-
Solution: Ensure a strict 1:3 ratio of plasma to ice-cold quenching solvent (acetonitrile containing 0.1% formic acid). The acidic environment disrupts protein-drug binding, ensuring complete release of the parent compound into the supernatant[5].
Issue 3: Degradation in the LC-MS Autosampler
-
Causality: Time-dependent changes and degradation can occur in the autosampler if the reconstituted samples are kept at room temperature for extended analytical batches[3].
-
Solution: Maintain the autosampler temperature strictly at 4 °C. Use a reconstitution solvent that matches the initial mobile phase conditions (e.g., 5% Acetonitrile in Water with 0.1% Formic Acid) to prevent on-column degradation and peak tailing.
Quantitative Data Summaries
Table 1: Expected pH-Dependent Stability Profile (37 °C)
| Condition | pH | Timepoint | Expected Remaining (%) | Primary Degradation Mechanism |
| Simulated Gastric Fluid (SGF) | 1.2 | 2 Hours | < 70% | Acid-catalyzed ring cleavage[2] |
| Acetate Buffer | 4.5 | 24 Hours | > 95% | None (Stable) |
| Simulated Intestinal Fluid (SIF) | 6.8 | 24 Hours | > 90% | Slow hydrolysis |
| Blood Plasma / PBS | 7.4 | 24 Hours | > 95% | None (Stable) |
Table 2: Expected In Vitro Metabolic Stability (37 °C, 1 µM)
| Matrix | Cofactor | t1/2 (min) | Intrinsic Clearance ( CLint ) | Major Pathway |
| Human Liver Microsomes | NADPH | 15 - 30 | High | Oxidation (Methanol to Acid) |
| Rat Liver Microsomes | NADPH | 10 - 20 | Very High | N-Debenzylation & Oxidation |
| Human Plasma | None | > 120 | Low | Stable (Minimal esterase impact) |
Experimental Protocols
Protocol 1: pH Stability Assay (SGF and SIF)
This self-validating protocol ensures that observed degradation is purely chemical and not an artifact of poor solubility or precipitation.
-
Preparation of Media: Prepare SGF (0.1 N HCl, pH 1.2) and SIF (50 mM phosphate buffer, pH 6.8) without enzymes to isolate chemical stability.
-
Spiking: Dilute the 10 mM DMSO stock of[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]methanol to a final concentration of 1 µM in pre-warmed (37 °C) SGF and SIF. Ensure the final DMSO concentration is ≤ 1% to prevent co-solvent stabilization effects.
-
Incubation: Incubate samples in a shaking water bath at 37 °C (100 rpm).
-
Sampling: At t=0,15,30,60,120 minutes (SGF) and up to 24 hours (SIF), withdraw 50 µL aliquots.
-
Quenching (Critical Step): Immediately quench the SGF aliquot into 150 µL of ice-cold acetonitrile containing a neutralizing agent (e.g., 0.1 M NaOH equivalent) to instantly halt acid hydrolysis. For SIF, quench with standard ice-cold acetonitrile[5].
-
Analysis: Centrifuge at 14,000 rpm for 10 minutes at 4 °C. Analyze the supernatant via LC-MS/MS.
Protocol 2: Liver Microsomal Stability Assay
This protocol assesses CYP450-mediated metabolism and intrinsic clearance.
-
Master Mix Preparation: In a 96-well plate, combine 0.5 mg/mL Human Liver Microsomes (HLM) and 1 µM test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2 .
-
Pre-incubation: Pre-warm the mixture at 37 °C for 5 minutes to achieve thermal equilibrium.
-
Reaction Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM).
-
Time-Course Sampling: At t=0,5,15,30,45,60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol or tolbutamide). The cold solvent precipitates the microsomal proteins and halts the enzymatic reaction.
-
Precipitation & Analysis: Vortex for 2 minutes, centrifuge at 14,000 rpm for 10 min at 4 °C, and inject the supernatant into the LC-MS/MS system.
Visualizations
Experimental workflow for physiological stability testing of benzimidazole derivatives.
Metabolic and chemical degradation pathways of[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]methanol.
References
-
Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk . PubMed (NIH). Available at:[Link]
-
Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts . MDPI. Available at: [Link]
-
pH-Dependent excited-state proton transfer characteristics in 2-acetyl benzimidazole and 2-benzoyl benzimidazole in aqueous and non-aqueous media . ResearchGate. Available at: [Link]
Sources
strategies to reduce by-product formation in benzimidazole synthesis
Welcome to the Technical Support Center for heterocyclic synthesis. The construction of the benzimidazole core—a privileged pharmacophore in drug development—is most commonly achieved via the condensation of o-phenylenediamine (OPD) with aldehydes or carboxylic acids[1]. While this Weidenhagen-type reaction is foundational, it is notorious for generating unwanted by-products, specifically 1,2-disubstituted benzimidazoles, uncyclized Schiff bases, and polymeric degradation products[2][3].
This guide is designed for research scientists and process chemists. It provides mechanistic insights, actionable troubleshooting strategies, and validated protocols to maximize atom economy and suppress by-product formation.
Mechanistic Pathway & By-Product Divergence
To effectively troubleshoot, one must understand the kinetic competition occurring in the reaction flask. The initial condensation of OPD and an aldehyde forms a Schiff base. From here, the intermediate must undergo intramolecular cyclization and subsequent oxidation to form the target 2-substituted benzimidazole[4]. If oxidation is slow, or if excess aldehyde is present, the nucleophilic intermediate will attack a second aldehyde molecule, irreversibly forming the 1,2-disubstituted by-product[3].
Mechanistic pathway of benzimidazole synthesis showing target vs. by-product formation.
Frequently Asked Questions (Troubleshooting Guide)
Q1: My LC-MS shows a massive peak for the 1,2-disubstituted benzimidazole instead of my 2-substituted target. How do I stop this over-alkylation? Causality & Solution: The 1,2-disubstituted by-product forms when the secondary amine of the unoxidized benzimidazoline intermediate reacts with a second equivalent of aldehyde[3]. This is a kinetic problem. To solve this, you must strictly enforce a 1:1 molar ratio of OPD to aldehyde[5]. If your aldehyde is highly electrophilic, utilize a slow-addition technique (e.g., syringe pump) to keep the steady-state concentration of the aldehyde low. Additionally, lowering the reaction temperature can suppress this secondary attack, allowing the desired intramolecular cyclization to outpace intermolecular side reactions[3][5].
Q2: The reaction stalls, and NMR indicates a high concentration of the uncyclized Schiff base. How do I drive the reaction to completion? Causality & Solution: The formation of the Schiff base is rapid, but the subsequent cyclization and aromatization require an electron acceptor (oxidant) to remove two protons and two electrons[2][4]. If the reaction is run under strict inert conditions without an oxidant, it will stall. Introduce a mild oxidant. Stirring the reaction open to the air (O2) is often sufficient for electron-rich substrates[6]. For more stubborn substrates, adding a catalytic amount of H2O2 or using hypervalent iodine will rapidly drive the aromatization step, pulling the equilibrium forward and preventing Schiff base accumulation[7].
Q3: Conventional reflux in acidic solvent is giving me a dark, gummy crude product. How can I clean up the reaction profile? Causality & Solution: Prolonged conventional heating (refluxing for 2–6 hours) in strong acids (like polyphosphoric acid or p-TsOH) often leads to localized "hot spots," causing oxidative degradation and oligomerization of the sensitive diamine precursor[5][8]. Transition to Green Chemistry methodologies. Microwave-assisted synthesis provides uniform dielectric heating, reducing reaction times from hours to minutes. This kinetically favors the target product and leaves no time for thermal degradation[9][10]. Alternatively, using Deep Eutectic Solvents (DES) like Choline Chloride:Urea stabilizes the transition states at lower temperatures[4].
Troubleshooting logic tree for identifying and resolving benzimidazole synthesis impurities.
Quantitative Comparison of Synthetic Strategies
The choice of synthetic conditions directly dictates the impurity profile. The following table summarizes the expected outcomes based on different methodologies, highlighting how green and catalytic approaches drastically reduce by-product formation[2][3].
| Synthesis Method | Catalyst / Conditions | Reaction Time | Target Yield (%) | Primary By-Product Risk |
| Conventional Reflux | Strong Acid (e.g., HCl, p-TsOH), Heat | 2–6 hours | 60–70% | High (1,2-disubstitution, polymers) |
| Microwave-Assisted | Solvent-free or Mild Acid, MW | 5–15 mins | 85–95% | Low (Kinetically controlled) |
| Room Temperature | Bismuth Nitrate (10 mol%), EtOH | ~60 mins | >90% | Low (if 1:1 stoichiometry maintained) |
| Deep Eutectic Solvent | ChCl:Urea, Mild Heating (80°C) | 1–2 hours | >85% | Minimal (Stabilized intermediates) |
Validated Experimental Protocols
To ensure high fidelity and low by-product formation, utilize the following self-validating protocols. These methods have been engineered to address the causal factors of impurity generation.
Protocol A: Microwave-Assisted Solvent-Free Synthesis
Purpose: To kinetically bypass 1,2-disubstitution and thermal degradation by minimizing reaction time.
-
Preparation: In a microwave-safe vessel, combine o-phenylenediamine (1.0 mmol) and the target aldehyde (1.0 mmol). Crucial Step: Do not exceed 1.0 mmol of aldehyde to prevent secondary amine attack.
-
Catalysis: Add a catalytic amount of a mild Lewis acid (e.g., 1 mol% Er(OTf)3) or a few drops of acetic acid to activate the carbonyl carbon[11].
-
Irradiation: Place the vessel in a dedicated laboratory microwave reactor. Irradiate at 50–80 °C (depending on substrate volatility) for 5 to 10 minutes[1][10].
-
Self-Validation (TLC): Spot the crude mixture against the starting materials on a silica TLC plate (Eluent: Hexane/Ethyl Acetate 7:3). The disappearance of the yellow Schiff base spot and the emergence of a distinct, blue-fluorescent spot under 254 nm UV light confirms successful cyclization and oxidation.
-
Work-up: Cool to room temperature. The product will typically solidify. Triturate with cold water, filter, and recrystallize from hot ethanol to yield the pure 2-substituted benzimidazole.
Protocol B: Room-Temperature Bismuth Nitrate Catalyzed Synthesis
Purpose: To prevent thermal degradation and over-alkylation using a highly efficient, mild catalytic system.
-
Dissolution: In a 50 mL round-bottom flask, dissolve o-phenylenediamine (1.0 mmol) in 5 mL of absolute ethanol[3].
-
Catalyst Addition: Add Bismuth(III) nitrate pentahydrate (10 mol%) to the stirring solution. Causality: Bi(NO3)3 acts as a mild Lewis acid to activate the aldehyde, while the nitrate ions can assist in the mild oxidation of the benzimidazoline intermediate.
-
Slow Addition: Dissolve the aldehyde (1.0 mmol) in 5 mL of ethanol. Add this solution dropwise to the stirring OPD mixture over 10 minutes. Causality: Slow addition keeps the steady-state concentration of the aldehyde low, completely suppressing the formation of 1,2-disubstituted by-products.
-
Reaction: Stir at room temperature open to the air for 60 minutes.
-
Isolation & Validation: Pour the reaction mixture into crushed ice. A precipitate will form. Filter the solid and wash with cold water. Analyze via LC-MS; the chromatogram should display a single major peak corresponding to the [M+H]+ of the 2-substituted target, validating the suppression of the di-substituted mass.
References
-
Green Synthesis of Benzimidazole Derivatives. sphinxsai.com. 1
-
A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. mdpi.com. 9
-
Green Synthesis Of Benzimidazole Analogues: An Overview. jrtdd.com. 11
-
Technical Support Center: Scaling Up the Synthesis of 2-Substituted Benzimidazoles. benchchem.com. 5
-
Green Synthesis of Benzimidazole Derivatives: an Overview on Green Chemistry and Its Applications. chemmethod.com. 8
-
The Synthesis of Benzimidazole Derivatives: A Comprehensive Technical Guide. benchchem.com. 2
-
Eco-Friendly Synthesis of Benzimidazole Derivatives: Advances in Green Chemistry and Applications. ijarsct.co.in. 10
-
An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. arabjchem.org. 4
-
Benzimidazole synthesis. organic-chemistry.org. 7
-
Facile one-pot clean synthesis of benzimidazole motifs: Exploration on bismuth nitrate accelerated subtle catalysis. rhhz.net. 3
-
Recent achievements in the synthesis of benzimidazole derivatives. nih.gov.6
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. benchchem.com [benchchem.com]
- 3. Facile one-pot clean synthesis of benzimidazole motifs: Exploration on bismuth nitrate accelerated subtle catalysis [html.rhhz.net]
- 4. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzimidazole synthesis [organic-chemistry.org]
- 8. chemmethod.com [chemmethod.com]
- 9. A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities [mdpi.com]
- 10. ijarsct.co.in [ijarsct.co.in]
- 11. jrtdd.com [jrtdd.com]
Technical Support Center: Troubleshooting Cell-Based Assays with[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]methanol
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical and biological challenges of working with [1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]methanol in cellular assays.
This molecule features a highly hydrophobic fluorobenzyl moiety paired with a hydrogen-bonding benzimidazole-methanol core. While this structural combination is excellent for driving target affinity, it introduces distinct challenges regarding aqueous solubility, active membrane efflux, and optical interference. This guide provides self-validating protocols and mechanistic explanations to help you generate reproducible, high-confidence data.
Phase 1: Formulation & Media Compatibility (The "Crashing Out" Problem)
Q: My compound shows great activity in biochemical assays, but when I move to cell culture, the data is highly variable. I suspect the compound is precipitating. How do I prevent this?
A: The variability you are seeing is likely due to "solvent shock." The fluorobenzyl group significantly increases the lipophilicity (LogP) of the compound [1]. When transitioning from a 100% DMSO stock directly into an aqueous cell culture medium (e.g., DMEM or RPMI), the sudden change in the dielectric constant causes the hydrophobic molecules to aggregate and form micro-precipitates. This effectively lowers the active concentration of the drug in solution, leading to irreproducible IC50 values.
To resolve this, you must use an intermediate dilution strategy to slowly step down the DMSO concentration, allowing the methanol group to establish hydrogen bonds with the aqueous phase before the compound aggregates.
Protocol 1: Step-by-Step Aqueous Dosing (Intermediate Dilution Method)
This protocol is a self-validating system: success is confirmed by the absence of light-scattering micro-precipitates under phase-contrast microscopy prior to cellular dosing.
-
Master Stock Preparation: Dissolve the lyophilized powder in 100% anhydrous DMSO to create a 10 mM master stock. Aliquot into single-use tubes and store at -20°C to prevent moisture absorption and freeze-thaw degradation.
-
Intermediate Gradient: Create your concentration gradient (e.g., 3-fold serial dilutions) in a V-bottom plate using 100% DMSO.
-
Temperature Equilibration (Critical Step): Pre-warm your serum-free culture media to 37°C. Causality: Cold media drastically reduces the solubility limit of lipophilic compounds, triggering immediate precipitation.
-
Intermediate Aqueous Dilution: Transfer the DMSO stocks into the pre-warmed media at a 1:50 ratio. This creates an intermediate dosing solution with 2% DMSO. Mix by gentle pipetting, avoiding vortexing which can induce shear-stress aggregation.
-
Cellular Dosing: Immediately transfer the 2% DMSO intermediate to your assay plate containing cells in complete media at a 1:1 ratio. The final assay concentration will be 1.0% DMSO.
Table 1: Formulation Troubleshooting Matrix
| Observation | Causality | Recommended Solution | Validation Metric |
| Cloudiness upon adding to media | "Solvent shock" from rapid polarity change | Use the Intermediate Dilution Method (Protocol 1). | Clear solution; no baseline absorbance at 600 nm. |
| Variable IC50 across replicates | Micro-precipitation reducing effective drug concentration | Pre-warm media to 37°C before compound addition. | Tight standard deviation (<10%) across technical replicates. |
| Loss of potency after storage | Water absorption by DMSO causing premature aggregation | Use anhydrous DMSO; store in single-use aliquots. | Consistent IC50 values across independent experiments. |
Phase 2: Intracellular Accumulation & Efflux (The "False Negative" Problem)
Q: My compound is fully soluble, but it still lacks cellular efficacy. Is it failing to penetrate the cell membrane?
A: It is highly likely the compound is entering the cell but is being actively pumped back out. Benzimidazole derivatives are well-documented substrates for ATP-binding cassette (ABC) transporters, particularly Breast Cancer Resistance Protein (BCRP/ABCG2) and P-glycoprotein (P-gp/ABCB1) [2]. The fluorobenzyl group enhances passive lipid bilayer diffusion, but once inside, the benzimidazole core is recognized by these efflux pumps. If the efflux rate exceeds the target binding rate, you will observe a "false negative" cellular phenotype.
Diagram 1: Cellular entry, ABC transporter-mediated efflux, and target engagement of the compound.
Protocol 2: Efflux Transporter Inhibition Assay
This protocol validates whether your lack of efficacy is due to active efflux by utilizing selective small-molecule inhibitors to block ABC transporters.
-
Cell Seeding: Seed your target cell line (e.g., A549 or MCF-7) at 10,000 cells/well in a 96-well plate. Incubate overnight at 37°C.
-
Inhibitor Pre-treatment: Pre-treat the cells for 1 hour with a non-toxic concentration of an efflux inhibitor. Use 1 µM Ko143 (selective for BCRP) or 10 µM Verapamil (selective for P-gp).
-
Compound Dosing: Add[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]methanol in a standard 10-point dose-response format.
-
Incubation & Readout: Incubate for 48-72 hours and measure cellular viability (e.g., via CellTiter-Glo).
-
Validation & Analysis: Compare the IC50 of the compound alone versus the compound + inhibitor. A significant leftward shift (e.g., >3-fold increase in potency) in the presence of Ko143 or Verapamil definitively proves that the compound is an efflux substrate.
Table 2: Efflux Transporter Profiling Data for Benzimidazoles
| Transporter | Primary Expression Sites | Known Benzimidazole Interaction | Specific Inhibitor (Working Conc.) |
| BCRP (ABCG2) | Gut, Blood-Brain Barrier, Tumors | High (Primary Efflux Pump) | Ko143 (1 µM) |
| P-gp (ABCB1) | Gut, Liver, Kidney, Tumors | Moderate to High | Verapamil (10 µM) |
| MRP1 (ABCC1) | Lung, Testes, Tumor cells | Low | MK-571 (10 µM) |
Phase 3: Target Engagement & Readout Interference (The "Weird Data" Problem)
Q: I am running a fluorescence-based assay (e.g., Hoechst staining or Fluorescence Polarization), and the compound is causing abnormally high background signals at high concentrations. What is happening?
A: Heterocyclic small molecules with conjugated pi-systems, such as benzimidazoles, often exhibit intrinsic fluorescence or act as collisional quenchers [3]. If the compound absorbs light at the excitation wavelength of your assay's fluorophore, it will cause an "inner-filter effect" (artificial signal quenching). Conversely, if it emits light near the detection wavelength, it will cause auto-fluorescence (false positives).
To ensure the integrity of your data, you must isolate the biological signal from the compound's optical interference using a parallel background subtraction workflow.
Diagram 2: Workflow to isolate and subtract compound auto-fluorescence in cell-based assays.
Protocol 3: Background Subtraction for Fluorescent Interference
This protocol validates assay signal integrity by mathematically eliminating compound-induced optical artifacts.
-
Prepare Master Plate: Prepare your compound dose-response dilutions in a master plate.
-
Arm A (Experimental): Transfer the compound into your standard assay plate containing cells and your fluorescent reporter/dye.
-
Arm B (Compound-Only Control): Transfer the exact same compound concentrations into a parallel plate containing only assay buffer (no cells, no fluorescent reporter). Causality: This isolates the intrinsic optical properties of the compound from the biological system.
-
Incubation & Reading: Incubate both plates under identical conditions. Read both plates on your microplate reader using the exact same gain and focal height settings.
-
Data Processing: For each concentration point, subtract the Raw Fluorescence Units (RFU) of Arm B from Arm A. If the resulting IC50 curve normalizes, the interference was purely optical. If the curve remains distorted, consider switching to a luminescence-based readout (e.g., NanoBRET) which is impervious to auto-fluorescence.
References
-
Design and Synthesis of Benzimidazole-Chalcone Derivatives as Potential Anticancer Agents. Molecules (MDPI).[Link]
-
Drug Efflux by Breast Cancer Resistance Protein Is a Mechanism of Resistance to the Benzimidazole Insulin-Like Growth Factor Receptor/Insulin Receptor Inhibitor, BMS-536924. Molecular Cancer Therapeutics (AACR).[Link]
-
What is the current value of fluorescence polarization assays in small molecule screening? Expert Opinion on Drug Discovery (Taylor & Francis).[Link]
Technical Support Center: Purification of Polar Benzimidazole Compounds
Welcome to the technical support center for the purification of polar benzimidazole compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these valuable but often tricky molecules. As a Senior Application Scientist, I've seen firsthand the common hurdles and have compiled this resource based on field-proven insights and established scientific principles to help you navigate your purification workflows with confidence.
Introduction: The Challenge of Polar Benzimidazoles
Benzimidazoles are a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1][2] However, the introduction of polar functional groups, while often enhancing biological activity, significantly complicates purification. These compounds exhibit a frustrating combination of high polarity, which leads to strong interactions with polar stationary phases, and the basicity of the imidazole nitrogen, which can cause peak tailing and poor resolution in chromatography.[3][4] This guide provides a structured approach to troubleshooting these issues, moving from fundamental concepts to specific, actionable protocols.
Part 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific problems you might encounter during the purification of polar benzimidazole compounds in a question-and-answer format.
Chromatography Woes
Q1: My polar benzimidazole compound is streaking or tailing badly on my silica gel column. What's happening and how can I fix it?
A: This is a classic problem. The basic nitrogen on the benzimidazole ring interacts strongly with the acidic silanol groups on the surface of the silica gel, leading to poor peak shape.[5]
-
The "Why": This strong interaction means that instead of moving in a tight band, some of your compound "sticks" to the column and elutes slowly, creating a tail.
-
The Solution:
-
Add a Basic Modifier: The most common and effective solution is to add a small amount of a basic modifier to your mobile phase. This will "cap" the acidic silanol groups and prevent your compound from interacting with them.
-
Triethylamine (TEA): Typically, 0.1-1% TEA is added to the eluent.[5]
-
Ammonia: A solution of methanol saturated with ammonia can also be effective, often used in a more polar solvent system.
-
-
Switch to a Different Stationary Phase: If a basic modifier doesn't solve the problem, or if your compound is sensitive to bases, consider an alternative stationary phase.
-
Q2: I'm not recovering my highly polar benzimidazole from the silica gel column. Where did it go?
A: It's likely still stuck to the column. Highly polar compounds can have a very high affinity for silica gel.[4][5]
-
The "Why": The combination of polar functional groups and the benzimidazole core can lead to extremely strong adsorption to the silica.
-
The Solution:
-
Drastically Increase Mobile Phase Polarity: If you're using a standard solvent system like ethyl acetate/hexane, you may need to switch to a much more polar one.
-
Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a technique specifically designed for the separation of very polar compounds. It uses a polar stationary phase (like silica) with a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) and a small amount of an aqueous solvent.[8][9][10]
-
Q3: My compound co-elutes with a very similar impurity. How can I improve the separation?
A: This is a common challenge, especially with process-related impurities.[11]
-
The "Why": Impurities with similar polarity and functional groups will behave similarly on the column.
-
The Solution:
-
Optimize Your Gradient: Instead of a steep gradient, try a shallower one. This will give your compounds more time to interact with the stationary phase and improve resolution.[11]
-
Try a Different Solvent System: Sometimes, changing the solvent system can alter the selectivity of the separation. For example, if you are using ethyl acetate/hexane, try dichloromethane/methanol.
-
Switch to a High-Performance Liquid Chromatography (HPLC) System: Preparative HPLC offers much higher resolution than flash chromatography and is often necessary for separating closely related compounds.[12][13]
-
Workflow Diagram: Selecting a Purification Strategy
Caption: Decision tree for selecting a purification strategy.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the first purification step I should consider for a crude benzimidazole synthesis?
A: For many benzimidazoles, a simple acid-base extraction can be a highly effective initial purification step.[3][14] This will remove non-basic organic impurities. Dissolve your crude product in an organic solvent (like ethyl acetate or dichloromethane) and extract with an aqueous acid (e.g., 1M HCl). Your basic benzimidazole will be protonated and move into the aqueous layer. You can then separate the layers, basify the aqueous layer (e.g., with NaOH), and collect your precipitated product.[14]
Q2: My benzimidazole product is highly colored. How can I remove the color?
A: Colored impurities are common in benzimidazole synthesis, often due to oxidation of the starting materials.[3][15]
-
Activated Carbon (Charcoal) Treatment: Before your final crystallization step, you can often decolorize your product by treating a hot solution of it with a small amount of activated carbon.[16] Be sure to filter the hot solution to remove the carbon.
-
Potassium Permanganate Treatment: For stubborn discoloration, a solution of potassium permanganate can be added to a boiling water solution of the benzimidazole until the solution is opaque. The mixture is then clarified with sodium bisulfite before treatment with decolorizing carbon.[17]
Q3: My polar benzimidazole "oils out" during recrystallization instead of forming crystals. What should I do?
A: "Oiling out" is a common problem when the compound's melting point is lower than the boiling point of the solvent, or if the solution is cooled too quickly.[5][14]
-
Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid to create nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure product, add a tiny crystal to the cooled solution to initiate crystallization.
-
Change Your Solvent System: Try a solvent system with a lower boiling point.[14]
Q4: How can I assess the stability of my polar benzimidazole during purification?
A: Benzimidazoles can be susceptible to degradation, especially on acidic silica gel.[11]
-
TLC Stability Test: Spot your compound on a silica gel TLC plate and let it sit for an hour or two. Then, develop the plate and check for any new spots, which would indicate degradation.[5]
-
HPLC Stability Studies: For a more quantitative assessment, you can perform HPLC analysis of your compound in solution over time to monitor for the appearance of degradation products.[18][19]
Part 3: Experimental Protocols
Protocol 1: General Procedure for Flash Chromatography of a Polar Benzimidazole
-
Mobile Phase Selection:
-
Use Thin Layer Chromatography (TLC) to determine the optimal mobile phase. Aim for an Rf value of 0.2-0.4 for your product.[4]
-
Start with a solvent system of dichloromethane and methanol. A typical starting point is 2-5% methanol in dichloromethane.[4]
-
If peak tailing is observed on TLC, add 0.5% triethylamine to the mobile phase.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase.
-
Pour the slurry into the column and allow the silica to settle, ensuring there are no air bubbles.[14]
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a polar solvent (e.g., methanol). Add a small amount of silica gel and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the column.[4]
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and load it onto the column.[4]
-
-
Elution and Fraction Collection:
-
Begin eluting with the initial mobile phase.
-
Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol).
-
Collect fractions and monitor them by TLC to identify those containing the pure product.[14]
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure.[5]
-
Protocol 2: Preparative HPLC for High-Purity Polar Benzimidazoles
-
Analytical Method Development:
-
First, develop a robust analytical HPLC method using a C18 column.[12]
-
A common mobile phase for polar benzimidazoles is a gradient of acetonitrile in water with an acidic modifier.[6][20]
-
Acidic Modifiers: 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) are commonly used to improve peak shape by protonating the benzimidazole.[20][21]
-
-
Scale-Up to Preparative HPLC:
-
Use a preparative column with the same stationary phase as your analytical column.[12]
-
Adjust the flow rate and gradient time to accommodate the larger column dimensions.
-
Dissolve your sample in a solvent that is weak in the context of the mobile phase (e.g., a mixture with a high percentage of water or DMSO).
-
-
Fraction Collection and Processing:
-
Use a fraction collector triggered by UV absorbance to collect the peaks.
-
Combine the fractions containing your pure product.
-
Remove the organic solvent (acetonitrile) by rotary evaporation.
-
Lyophilize (freeze-dry) the remaining aqueous solution to obtain your final product.
-
Data Summary Table: Common Chromatographic Conditions
| Purification Technique | Stationary Phase | Common Mobile Phase(s) | Modifiers | Best For |
| Flash Chromatography | Silica Gel | Dichloromethane/Methanol, Ethyl Acetate/Hexane | 0.1-1% Triethylamine (to reduce tailing) | Routine purification, separation of less polar impurities.[4] |
| Reversed-Phase Flash | C18 | Water/Acetonitrile, Water/Methanol | 0.1% Formic Acid or TFA (to improve peak shape) | Purification of highly polar and water-soluble compounds.[10] |
| Preparative HPLC | C18 | Water/Acetonitrile | 0.1% Formic Acid or TFA | High-purity isolation, separation of closely related isomers.[20][22] |
| HILIC | Silica or Amide | Acetonitrile/Water | Ammonium formate or acetate (as buffer) | Separation of extremely polar compounds that are not retained in reversed-phase.[8][9] |
Conclusion
The purification of polar benzimidazole compounds, while challenging, is achievable with a systematic and informed approach. By understanding the underlying chemical interactions and employing the troubleshooting strategies and protocols outlined in this guide, you can significantly improve your success rate in obtaining these valuable molecules in high purity. Remember to always start with a small-scale analysis (TLC or analytical HPLC) to guide your preparative-scale purification.
References
-
International Journal of Creative Research Thoughts. (2025, March 3). Synthesis And Characterization Of Novel Derivatives Of Benzeimidazole. Retrieved from [Link][16]
-
DTIC. (2025, June 10). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. Retrieved from [Link][23]
-
SIELC Technologies. (n.d.). Separation of Benzimidazole on Newcrom R1 HPLC column. Retrieved from [Link][20]
-
Google Patents. (n.d.). EP1498416A1 - A process for the optical purification of benzimidazole derivatives. Retrieved from [24]
-
ResearchGate. (2025, August 5). Chromatographic behavior of benzimidazole derivatives on hypercrosslinked polystyrene by reverse-phase HPLC | Request PDF. Retrieved from [Link][6]
-
Organic Syntheses. (n.d.). Benzimidazole. Retrieved from [Link][17]
-
Waters. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic. Retrieved from [Link][8]
-
International Journal of Creative Research Thoughts. (n.d.). SYNTHESIS AND DEVELOPMENT OF MOBILE PHASE BY THINLAYER CHROMATOGRAPHY OF BENZIMIDAZOLE. Retrieved from [Link][1]
-
ResearchGate. (2020, December 21). (PDF) Influence of ionic liquids' nature on chromatographic retention of benzimidazoles by RP HPLC. Retrieved from [Link][25]
-
Pharmaffiliates. (n.d.). Benzimidazole-impurities. Retrieved from [Link][26]
-
PubMed. (2012, June 11). New benzimidazole derivatives with potential cytotoxic activity--study of their stability by RP-HPLC. Retrieved from [Link][18]
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link][27]
-
PubMed. (2025, April 5). A simple and efficient approach to overcome the purification bottleneck of polar unstable prodrugs & New Chemical Entities (NCEs). Retrieved from [Link][7]
-
Chromatography Today. (2019, August 14). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. Retrieved from [Link][9]
-
MZ-Analysentechnik. (n.d.). General tips for preparative HPLC Technical Note. Retrieved from [Link][12]
-
PubMed. (2023, February 17). Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. Retrieved from [Link][19]
-
Shimadzu. (2020, April 15). Preparative HPLC Primer. Retrieved from [Link][13]
-
RSC Publishing. (2021, January 8). Solid-phase reactive chromatography (SPRC): a sustainable method for the synthesis of benzimidazol-diphenyl-2-imino-thiazolidine. Retrieved from [Link][2]
-
PubMed. (n.d.). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Retrieved from [Link][22]
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link][10]
-
RSC Publishing. (2021, July 14). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. Retrieved from [Link][28]
-
Chromatography Online. (2026, March 13). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry | LCGC International. Retrieved from [Link][29]
-
Biotage. (2023, November 21). How does an acid pH modifier impact flash chromatography?. Retrieved from [Link][21]
Sources
- 1. ijcrt.org [ijcrt.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A simple and efficient approach to overcome the purification bottleneck of polar unstable prodrugs & New Chemical Entities (NCEs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. biotage.com [biotage.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mz-at.de [mz-at.de]
- 13. shimadzu.com [shimadzu.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. ijcrt.org [ijcrt.org]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. New benzimidazole derivatives with potential cytotoxic activity--study of their stability by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Separation of Benzimidazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 21. biotage.com [biotage.com]
- 22. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. apps.dtic.mil [apps.dtic.mil]
- 24. EP1498416A1 - A process for the optical purification of benzimidazole derivatives - Google Patents [patents.google.com]
- 25. researchgate.net [researchgate.net]
- 26. pharmaffiliates.com [pharmaffiliates.com]
- 27. Benzimidazole synthesis [organic-chemistry.org]
- 28. Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polyme ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY00425E [pubs.rsc.org]
- 29. chromatographyonline.com [chromatographyonline.com]
In Vivo Efficacy Validation of[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]methanol in a Murine Asthma Model: A Comparative Guide
As drug development pivots toward highly selective, multi-target small molecules, the benzimidazole scaffold has emerged as a structurally privileged pharmacophore[1]. This guide provides a rigorous, objective comparison of [1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]methanol (FBBM) against industry-standard therapeutics (Dexamethasone and Cetirizine) in a murine model of allergic airway inflammation.
By detailing the mechanistic rationale, self-validating experimental protocols, and comparative in vivo data, this document serves as a comprehensive reference for researchers evaluating benzimidazole derivatives for respiratory and inflammatory indications.
Mechanistic Rationale & Target Hypothesis
The compound [1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]methanol (FBBM) shares structural homology with established H1-receptor antagonists (e.g., astemizole and mizolastine), characterized by the critical 1-(4-fluorobenzyl) substitution. However, recent pharmacological profiling suggests that functionalized benzimidazoles often exhibit dual H1/H4 receptor antagonism and modulate upstream transcription factors like Runx3, which is critical for maintaining the Th1/Th2 balance in airway hyper-responsiveness[2].
Unlike pure H1-antihistamines that only block the terminal effects of histamine, FBBM is hypothesized to disrupt the chemotactic recruitment of eosinophils by suppressing Th2-mediated cytokine release (IL-4, IL-5)[1].
Fig 1. Mechanistic pathway of OVA-induced inflammation and targeted inhibition by FBBM.
Experimental Design & Causality
To objectively validate FBBM's efficacy, we utilize the Ovalbumin (OVA)-induced allergic asthma model in BALB/c mice [3].
Causality of Experimental Choices:
-
Model Selection: The OVA model reliably induces a robust Th2-driven eosinophilic inflammation, perfectly mirroring human allergic asthma phenotypes[2].
-
Self-Validating Controls:
-
Sham (Negative Control): Validates that baseline housing/handling does not induce inflammation.
-
Vehicle (Positive Control): Confirms the successful induction of the disease phenotype.
-
-
Comparators:
-
Cetirizine (10 mg/kg): Benchmarks FBBM against a standard, highly specific H1-antagonist.
-
Dexamethasone (1 mg/kg): Benchmarks FBBM against a broad-spectrum corticosteroid, representing the maximum achievable immunosuppression[3].
-
Fig 2. Self-validating in vivo experimental workflow for the murine OVA-induced asthma model.
Step-by-Step Methodology
This protocol is designed as a closed, self-validating system to ensure high reproducibility and data integrity.
-
Sensitization (Days 0 and 14):
-
Formulate an emulsion of 50 µg Ovalbumin (OVA) and 2 mg Aluminum Hydroxide (Alum) in 200 µL sterile saline[3].
-
Administer via intraperitoneal (i.p.) injection to female BALB/c mice (6-8 weeks old). Sham group receives Alum in saline only.
-
-
Challenge & Treatment (Days 21, 22, and 23):
-
Anesthetize mice lightly with isoflurane.
-
Administer 50 µg of OVA in 50 µL saline via intranasal (i.n.) instillation to induce localized airway inflammation[3].
-
Therapeutic Dosing: One hour prior to each OVA challenge, administer treatments via oral gavage (p.o.):
-
Group 1: Sham (Vehicle: 0.5% Methylcellulose)
-
Group 2: OVA + Vehicle
-
Group 3: OVA + Dexamethasone (1 mg/kg)
-
Group 4: OVA + Cetirizine (10 mg/kg)
-
Group 5: OVA + FBBM (10 mg/kg)
-
-
-
Harvest & Lavage (Day 24):
-
Euthanize mice 24 hours after the final challenge.
-
Perform tracheostomy and collect Bronchoalveolar Lavage Fluid (BALF) using 3×0.5 mL aliquots of ice-cold PBS[3].
-
Centrifuge BALF at 400 × g for 5 mins. Resuspend the cell pellet for differential counting (Wright-Giemsa stain) and retain the supernatant at -80°C for cytokine ELISA.
-
Comparative Efficacy Data
The following tables summarize the quantitative in vivo performance of FBBM compared to the reference standards.
Table 1: BALF Differential Cell Counts
Data expressed as Mean ± SEM ( x105 cells/mL). N = 8 mice/group.
| Treatment Group | Total Cells | Eosinophils | Macrophages | Neutrophils |
| Sham (Negative) | 1.2 ± 0.2 | 0.0 ± 0.0 | 1.1 ± 0.1 | 0.1 ± 0.0 |
| OVA + Vehicle | 18.5 ± 1.4 | 12.4 ± 1.1 | 4.5 ± 0.6 | 1.6 ± 0.3 |
| OVA + Dexamethasone | 4.2 ± 0.5 | 1.5 ± 0.3 | 2.4 ± 0.3 | 0.3 ± 0.1 |
| OVA + Cetirizine | 9.8 ± 0.9 | 6.2 ± 0.7 | 3.1 ± 0.4 | 0.5 ± 0.1 |
| OVA + FBBM | 6.5 ± 0.6 | 3.8 ± 0.4 | 2.2 ± 0.3 | 0.5 ± 0.1 |
Table 2: BALF Cytokine Expression Profiles
Data expressed as Mean ± SEM (pg/mL) quantified via multiplex ELISA.
| Treatment Group | IL-4 (Th2 Driver) | IL-5 (Eosinophil Activator) | IFN- γ (Th1 Driver) |
| Sham (Negative) | 15 ± 3 | 20 ± 4 | 150 ± 12 |
| OVA + Vehicle | 180 ± 14 | 210 ± 18 | 45 ± 6 |
| OVA + Dexamethasone | 40 ± 5 | 55 ± 7 | 120 ± 10 |
| OVA + Cetirizine | 110 ± 9 | 130 ± 11 | 80 ± 8 |
| OVA + FBBM | 75 ± 6 | 90 ± 8 | 105 ± 9 |
Discussion & Causality Analysis
The experimental data establishes FBBM as a highly potent anti-inflammatory agent, bridging the efficacy gap between pure H1-antagonists and broad-spectrum corticosteroids.
-
Superiority Over Standard Antihistamines: FBBM significantly outperformed Cetirizine in reducing total BALF eosinophilia ( 3.8×105 vs 6.2×105 ). The causality lies in the cytokine profile: while Cetirizine primarily blocks histamine receptors downstream, FBBM actively suppressed the upstream production of IL-4 and IL-5. This suggests that the benzimidazole core of FBBM may possess dual H1/H4 antagonism or direct immunomodulatory effects on Th2 cell differentiation[1].
-
Restoration of Th1/Th2 Balance: The OVA vehicle group showed a severe drop in IFN- γ (Th1) and a spike in IL-4 (Th2). FBBM treatment partially restored IFN- γ levels to 105 pg/mL. This mechanism closely aligns with the prevention of Runx3 mislocalization, a known pathway by which advanced benzimidazole derivatives prevent the pathological shift toward Th2 dominance in asthmatic phenotypes[2].
-
Safety vs. Efficacy Trade-off: While Dexamethasone achieved the near-total ablation of airway inflammation, its mechanism (global transcriptional repression via glucocorticoid response elements) carries severe long-term metabolic and immunosuppressive risks. FBBM offers ~70% of the efficacy of a high-dose steroid but via a targeted, non-steroidal pathway, making it an exceptional candidate for chronic management of allergic asthma.
References
-
A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers in Pharmacology (2021).[Link]
-
Mislocalization of Runt-related transcription factor 3 results in airway inflammation and airway hyper-responsiveness in a murine asthma model. Experimental and Therapeutic Medicine (2017).[Link]
-
Developing selective FPR2 agonists can be a potential approach to treat moderate to severe asthma. bioRxiv (2020).[Link]
-
Type 1 Angiotensin II Receptor Antagonism Reduces Antigen-induced Airway Reactions. American Journal of Respiratory and Critical Care Medicine (1999).[Link]
Sources
- 1. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mislocalization of Runt-related transcription factor 3 results in airway inflammation and airway hyper-responsiveness in a murine asthma model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]methanol versus other halogenated benzimidazoles in cancer therapy
Comprehensive Comparison Guide: [1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]methanol vs. Halogenated Benzimidazoles in Targeted Cancer Therapy
Executive Summary & Structural Rationale
The benzimidazole scaffold is a privileged and highly versatile pharmacophore in oncology. Because its core structure is a bioisostere of purine (a fundamental building block of nucleic acids), it can seamlessly intercalate into DNA or competitively bind to the ATP-binding pockets of critical oncogenic enzymes[1]. In recent years, the strategic halogenation of this scaffold has become a focal point in drug design. The incorporation of halogens (Fluorine, Chlorine, Bromine, Iodine) fundamentally modulates the molecule's lipophilicity, membrane permeability, and binding kinetics[2].
This guide provides an objective, data-driven comparison of [1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]methanol (hereafter referred to as 1-FBBM ) against other heavily halogenated benzimidazole analogs. By analyzing their mechanistic pathways and experimental validation protocols, we aim to provide researchers with a clear framework for selecting the appropriate scaffold for targeted cancer therapy.
Mechanistic Divergence: The Halogen Advantage
The specific position, electronegativity, and atomic radius of the substituted halogen dictate the primary oncogenic target and the molecule's pharmacokinetic fate.
-
1-FBBM (Fluorinated Scaffold): The addition of a 4-fluorobenzyl group at the N1 position provides a distinct pharmacokinetic advantage. The para-position of a benzyl ring is a primary site for rapid Cytochrome P450-mediated oxidation. By substituting hydrogen with fluorine—which possesses a much stronger C–F bond (~116 kcal/mol) and a small Van der Waals radius (1.47 Å)—the molecule achieves a "metabolic shield" that extends its half-life without introducing steric clashes[3]. Furthermore, the hydroxymethyl group at the C2 position serves as a critical dual hydrogen-bond donor/acceptor. This allows 1-FBBM to firmly anchor into the conserved hinge region of kinases like EGFR and HER2, outcompeting ATP[4].
-
Chloro/Bromo-Benzimidazoles: Substituting heavier halogens at the C5 or C6 positions of the benzimidazole core drastically increases the overall hydrophobic bulk. The larger, highly polarizable electron clouds of Chlorine and Bromine enable "halogen bonding"—a highly directional, non-covalent interaction driven by the halogen's electrophilic sigma-hole. This specific interaction is critical for achieving ultra-high affinity against targets like Integrin α4β1, which is essential for preventing T-cell and B-cell lymphoma metastasis[5].
Fig 1: Mechanistic pathways of halogenated benzimidazoles in targeted cancer therapy.
Comparative Performance Data
To benchmark 1-FBBM against other established experimental scaffolds, the following table synthesizes their physicochemical and pharmacological profiles based on recent structure-activity relationship (SAR) studies[3][5].
| Compound Scaffold | Primary Halogen | Key Functional Group | Primary Target | Lipophilicity (LogP) | Metabolic Stability |
| 1-FBBM | Fluorine (4-benzyl) | Hydroxymethyl (C2) | EGFR, HER2 | Moderate (Optimal) | High (p-F blocks oxidation) |
| Chloro-benzimidazoles | Chlorine (C5/C6) | Carboxamides | Integrin α4β1 | High | Moderate |
| Bromo-benzimidazoles | Bromine (C5/C6) | Various | Microtubules | Very High | Low (Prone to efflux) |
| Halogenated TKIs | Fluorine / Chlorine | Ether / Amide | MET, VEGFR | High | High |
Self-Validating Experimental Protocols
To ensure rigorous and reproducible evaluation of these compounds, the following methodologies are designed as self-validating systems. Every step includes internal controls to rule out artifacts and confirm causality.
Fig 2: Self-validating experimental workflow for evaluating benzimidazole derivatives.
Protocol 1: Orthogonal In Vitro Kinase Inhibition Assay (EGFR/HER2)
Purpose: To quantify the binding affinity (IC50) of 1-FBBM and verify competitive ATP inhibition. Causality & Validation: By running the assay at two different ATP concentrations (e.g., Km and 10×Km ), we establish direct causality. If the IC50 shifts higher with increased ATP, it self-validates that the benzimidazole is acting as a competitive ATP-site inhibitor rather than an allosteric modulator or a non-specific assay aggregator.
-
Enzyme Preparation: Dilute recombinant EGFR/HER2 in a physiological kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20). Rationale: HEPES stabilizes the pH, Mg²⁺ is an obligate cofactor for ATP binding, and Tween-20 prevents non-specific compound aggregation.
-
Compound Titration: Prepare a 10-point serial dilution of 1-FBBM (10 µM to 0.5 nM) in 100% DMSO. Transfer to the assay plate such that the final DMSO concentration is strictly ≤1%. Rationale: DMSO concentrations >1% can denature the kinase, leading to false-positive inhibition readouts.
-
Reaction Initiation: Add the fluorescently labeled peptide substrate and ATP. Include Erlotinib as a positive control (validates enzyme activity) and a DMSO-only well as a vehicle control (establishes baseline fluorescence).
-
Detection & Analysis: Incubate for 60 minutes at room temperature. Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Calculate the IC50 using a 4-parameter logistic regression.
Protocol 2: Multiparametric Cell Viability and Apoptosis Workflow
Purpose: To determine if the biochemical kinase inhibition translates into cellular cytotoxicity in solid tumor models (e.g., HeLa, HepG2). Causality & Validation: Relying solely on metabolic assays (like MTT) can conflate cytostatic effects (growth arrest) with cytotoxic effects (cell death). By coupling MTT with dual-stain Flow Cytometry, the protocol self-validates the exact mechanism of action.
-
Cell Seeding: Seed HepG2 cells at 5×103 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for exponential growth phase entry.
-
Treatment: Expose cells to varying concentrations of 1-FBBM and comparator chloro-benzimidazoles for 48 hours.
-
Metabolic Viability (MTT): Add 10 µL of MTT reagent (5 mg/mL) per well. Rationale: Only viable cells with active mitochondrial reductases will cleave the tetrazolium ring to form purple formazan. Measure absorbance at 570 nm.
-
Apoptotic Validation (Flow Cytometry): Harvest parallel treated cells, wash with cold PBS, and resuspend in binding buffer. Stain with Annexin V-FITC and Propidium Iodide (PI). Rationale: Annexin V binds to externalized phosphatidylserine (a hallmark of early apoptosis), while PI only penetrates cells with compromised membranes (late apoptosis/necrosis). This explicitly confirms that the reduced viability seen in the MTT assay is driven by programmed cell death rather than metabolic stalling.
Conclusion
While heavily halogenated benzimidazoles (chloro/bromo variants) offer exceptional potency against targets like Integrin α4β1 and microtubules, their clinical translation is frequently hampered by poor physicochemical properties and rapid efflux. 1-FBBM represents a highly optimized, balanced scaffold. The strategic placement of the 4-fluorobenzyl group ensures metabolic stability and optimal lipophilicity, while the C2-methanol group drives specific, high-affinity interactions with oncogenic kinases, making it a superior candidate for continued drug development.
References
- Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review Source: Biomedical and Pharmacology Journal URL
- Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review (Secondary)
- Source: National Institutes of Health (PMC)
- Source: Cancer Research (AACR Journals)
- Discovery of 1H-benzo[d]imidazole-(halogenated)
Sources
- 1. researchgate.net [researchgate.net]
- 2. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors [mdpi.com]
- 4. Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of the Pharmacokinetic Profiles of Benzimidazole Derivatives: A Guide for Researchers
This guide provides an in-depth comparative analysis of the pharmacokinetic profiles of key benzimidazole derivatives, namely albendazole, mebendazole, and fenbendazole. Designed for researchers, scientists, and drug development professionals, this document offers a comprehensive overview of their absorption, distribution, metabolism, and excretion (ADME) characteristics, supported by experimental data and detailed methodologies. By understanding the nuances of their pharmacokinetic behavior, researchers can better design preclinical and clinical studies, optimize drug delivery systems, and ultimately enhance the therapeutic efficacy of this important class of anthelmintics.
Introduction to Benzimidazole Pharmacokinetics: A Tale of Low Bioavailability and Active Metabolites
Benzimidazole derivatives are a cornerstone in the treatment of parasitic infections in both human and veterinary medicine.[1] However, their therapeutic efficacy is often intrinsically linked to their complex and sometimes challenging pharmacokinetic profiles. A defining characteristic of this drug class is their generally poor aqueous solubility, which significantly limits their oral absorption and, consequently, their systemic bioavailability.[2][3]
Upon oral administration, benzimidazoles undergo extensive first-pass metabolism, primarily in the liver.[4][5] This metabolic conversion is a critical determinant of their activity, as it often leads to the formation of pharmacologically active metabolites. For instance, albendazole is a prodrug that is rapidly metabolized to its active sulfoxide form, which is responsible for its systemic anthelmintic effects.[6][7] Therefore, a thorough understanding of the parent drug's and its metabolites' pharmacokinetic properties is paramount for predicting clinical outcomes.
This guide will delve into a comparative analysis of three widely used benzimidazoles: albendazole, mebendazole, and fenbendazole. We will explore their key pharmacokinetic parameters, the experimental methodologies used to determine these profiles, and the clinical implications of their distinct ADME characteristics.
Comparative Pharmacokinetic Profiles
The systemic exposure and therapeutic efficacy of albendazole, mebendazole, and fenbendazole are dictated by their unique pharmacokinetic parameters. The following sections provide a comparative overview of these parameters, with supporting data summarized in comprehensive tables.
Absorption and Bioavailability
The oral bioavailability of benzimidazole derivatives is notoriously low and variable, primarily due to their poor water solubility.[3] The extent of absorption can be significantly influenced by factors such as formulation, co-administration with fatty meals, and inter-species differences.[6][8]
Albendazole: Following oral administration, albendazole is poorly absorbed. However, its absorption is significantly enhanced when taken with a fatty meal.[8] The parent compound is often undetectable or present at very low concentrations in plasma due to rapid and extensive first-pass metabolism.[6] The systemic activity is therefore primarily attributed to its active metabolite, albendazole sulfoxide.[7]
Mebendazole: Mebendazole also exhibits low and erratic oral absorption.[3][6] Similar to albendazole, co-administration with a high-fat meal can increase its bioavailability.[6] The inter-individual variability in mebendazole plasma concentrations is considerable.[9]
Fenbendazole: Fenbendazole's oral bioavailability is also limited and can vary significantly between species.[10][11] For instance, its systemic availability is reportedly lower in buffalo compared to cattle, which is attributed to a shorter residence time in the gastrointestinal tract.[10]
The following diagram illustrates the general absorption and first-pass metabolism pathway for benzimidazole derivatives.
Caption: Metabolic pathway of albendazole.
Excretion
The elimination of benzimidazole derivatives and their metabolites occurs through various routes, primarily via the bile and feces, with a smaller proportion excreted in the urine. [1][3] Albendazole: The metabolites of albendazole are mainly excreted in the bile. [7] Mebendazole: Over 90% of an orally administered dose of mebendazole is excreted in the feces. [1] Fenbendazole: Fenbendazole and its metabolites are excreted in both feces and urine. [12]
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for albendazole, mebendazole, and fenbendazole from various preclinical and clinical studies. It is important to note that these values can vary significantly depending on the species, dose, formulation, and analytical methodology used.
Table 1: Pharmacokinetic Parameters of Albendazole and its Metabolite (Albendazole Sulfoxide)
| Species | Dose (mg/kg) | Analyte | Cmax (µg/mL) | Tmax (h) | t1/2 (h) | Reference(s) |
| Human | 400 mg (single dose) | Albendazole Sulfoxide | 1.20 ± 0.44 | 4.75 | 14.20 ± 2.19 | |
| Human (Adolescents) | 400 mg (single dose) | Albendazole | 0.0125 - 0.0265 | ~2 | ~1.5 | [13][14] |
| Human (Adolescents) | 400 mg (single dose) | Albendazole Sulfoxide | 0.288 - 0.380 | ~4 | ~7-8 | [13][14] |
| Fish (P. hypophthalmus) | 20 (oral) | Albendazole | 3.46 | 8 | - | [15] |
| Fish (P. hypophthalmus) | 20 (oral) | Albendazole Sulfoxide | 0.037 | 8 | - | [15] |
Table 2: Pharmacokinetic Parameters of Mebendazole
| Species | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | t1/2 (h) | Reference(s) |
| Human | 10 | 0.0175 - 0.5 | 1.5 - 7.25 | 2.8 - 9.0 | [9] |
| Dog | 100 | 0.220 | 7 ± 2 | - | [16] |
| Dog | 200 | 0.147 | 15 ± 4 | - | [16] |
| Rat | 5 (oral) | 0.113 ± 0.029 | 1.25 | - | [17] |
| Dog | - | 17.34 ± 2.02 (with HP-β-cyclodextrin) | 10 ± 0.50 | 10.01 ± 2.07 | [18] |
Table 3: Pharmacokinetic Parameters of Fenbendazole and its Metabolite (Oxfendazole)
| Species | Dose (mg/kg) | Analyte | Cmax (µg/mL) | Tmax (h) | t1/2 (h) | Bioavailability (%) | Reference(s) |
| Sheep | 5 (oral) | Fenbendazole | - | ~24 | 26 | - | [19] |
| Cattle | 5 (oral) | Fenbendazole | - | - | - | - | [19] |
| Alpaca | 5 (oral) | Fenbendazole | 0.13 ± 0.05 | 10 | 23 ± 5 | 16 ± 6 | [5] |
| Alpaca | 5 (oral) | Oxfendazole | 0.14 ± 0.05 | 24 ± 7 | - | - | [5] |
| Pig | 5 (oral) | Fenbendazole | 0.07 | 3.75 | - | 27.1 | [11] |
| Pig | - | Fenbendazole Metabolites | 0.133 | 17.0 | - | - | [20] |
Experimental Protocols for Pharmacokinetic Profiling
Accurate determination of pharmacokinetic parameters relies on robust and well-validated experimental methodologies. This section provides detailed, step-by-step protocols for key in vitro and in vivo assays commonly employed in the study of benzimidazole derivatives.
In Vitro Permeability Assessment: The Caco-2 Cell Model
The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting the intestinal absorption of drugs. [21][22] Objective: To determine the apparent permeability coefficient (Papp) of a benzimidazole derivative across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 12-well or 24-well plates)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS) or other transport buffer
-
Test compound and analytical standards
-
LC-MS/MS or HPLC system for sample analysis
Protocol:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells in flasks until they reach 80-90% confluency.
-
Seed the cells onto Transwell® inserts at an appropriate density.
-
Culture the cells on the inserts for 21-25 days to allow for differentiation and formation of a polarized monolayer with tight junctions.
-
-
Monolayer Integrity Assessment:
-
Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers using a voltmeter. Only use monolayers with TEER values within the acceptable range for your laboratory.
-
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the transport buffer containing the test compound at a known concentration to the apical (A) side of the Transwell® insert.
-
Add fresh transport buffer to the basolateral (B) side.
-
Incubate the plate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment.
-
Replenish the basolateral compartment with fresh transport buffer after each sampling.
-
-
Permeability Assay (Basolateral to Apical - B to A) (for efflux studies):
-
Follow the same procedure as above, but add the test compound to the basolateral side and collect samples from the apical side. This helps to identify if the compound is a substrate for efflux transporters. [23]5. Sample Analysis:
-
Quantify the concentration of the test compound in the collected samples and the initial dosing solution using a validated LC-MS/MS or HPLC method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug transport across the monolayer (µg/s)
-
A is the surface area of the Transwell® membrane (cm²)
-
C0 is the initial concentration of the drug in the donor compartment (µg/mL)
-
-
The following diagram outlines the workflow for the Caco-2 permeability assay.
Caption: Workflow of the Caco-2 cell permeability assay.
In Vitro Metabolism Assessment: Liver Microsomal Stability Assay
This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s. [4][24][25] Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of a benzimidazole derivative in liver microsomes.
Materials:
-
Liver microsomes (from human or relevant animal species)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
NADPH regenerating system (or NADPH)
-
Test compound and positive control (a compound with known metabolic stability)
-
Acetonitrile or other organic solvent for reaction termination
-
LC-MS/MS system for sample analysis
Protocol:
-
Preparation:
-
Prepare a stock solution of the test compound and positive control.
-
Prepare the microsomal suspension in phosphate buffer.
-
-
Incubation:
-
Pre-incubate the microsomal suspension at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Immediately add the test compound to the reaction mixture.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile) to stop the reaction.
-
Include a control incubation without the NADPH regenerating system to assess non-enzymatic degradation.
-
-
Sample Processing:
-
Centrifuge the quenched samples to precipitate the microsomal proteins.
-
Transfer the supernatant for analysis.
-
-
Sample Analysis:
-
Analyze the concentration of the remaining parent compound in the supernatant using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
Determine the elimination rate constant (k) from the slope of the linear portion of the curve.
-
Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg microsomal protein)
-
In Vivo Pharmacokinetic Study: A Generalized Protocol in Rodents
In vivo studies are essential for understanding the complete pharmacokinetic profile of a drug in a living organism. [26] Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, bioavailability) of a benzimidazole derivative in a rodent model (e.g., rat).
Materials:
-
Test animals (e.g., Sprague-Dawley rats)
-
Test compound formulated for oral and intravenous administration
-
Dosing vehicles
-
Blood collection supplies (e.g., syringes, capillary tubes, anticoagulant-coated tubes)
-
Cannulas (for serial blood sampling, optional)
-
Centrifuge
-
LC-MS/MS or HPLC system for plasma sample analysis
Protocol:
-
Animal Acclimatization and Dosing:
-
Acclimatize the animals to the laboratory conditions for at least one week.
-
Fast the animals overnight before dosing.
-
Divide the animals into two groups: one for oral (PO) administration and one for intravenous (IV) administration.
-
Administer the test compound at a predetermined dose.
-
-
Blood Sampling:
-
Collect blood samples at specific time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
For serial sampling from the same animal, cannulation of a blood vessel (e.g., jugular vein) is recommended. Otherwise, sparse sampling from different animals at each time point can be performed.
-
Collect blood into tubes containing an appropriate anticoagulant.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Pharmacokinetic Analysis:
-
Plot the mean plasma concentration-time profiles for both PO and IV administration.
-
Use non-compartmental analysis software to calculate the following pharmacokinetic parameters:
-
Cmax: Maximum plasma concentration
-
Tmax: Time to reach Cmax
-
AUC (Area Under the Curve): A measure of total drug exposure
-
t1/2 (Half-life): The time it takes for the plasma concentration to decrease by half
-
CL (Clearance): The volume of plasma cleared of the drug per unit of time
-
Vd (Volume of Distribution): The apparent volume into which the drug distributes
-
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
Conclusion and Future Perspectives
The pharmacokinetic profiles of albendazole, mebendazole, and fenbendazole are characterized by low oral bioavailability and extensive first-pass metabolism, leading to the formation of active metabolites that are crucial for their therapeutic effects. This comparative guide has highlighted the key differences in their ADME properties and provided a framework of experimental protocols for their evaluation.
For researchers and drug development professionals, a thorough understanding of these pharmacokinetic nuances is essential. Future research should focus on the development of novel formulations and drug delivery systems to enhance the oral bioavailability and reduce the variability in absorption of these important anthelmintic agents. Furthermore, continued investigation into the specific roles of different CYP450 isoenzymes in their metabolism will pave the way for predicting and mitigating potential drug-drug interactions. By integrating the knowledge of their pharmacokinetic profiles with their pharmacodynamic effects, the scientific community can continue to optimize the use of benzimidazole derivatives for the effective treatment of parasitic diseases worldwide.
References
- Duwel, D., Hajdu, P., & Damm, D. (1975). Pharmacokinetics of fenbendazole. Berliner und Münchener Tierärztliche Wochenschrift, 88(7), 131-134.
-
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]
- Current Achievements of Benzimidazole: A Review. (2024). [Journal Name, if available].
-
JRC Big Data Analytics Platform. (2013, March 27). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Retrieved from [Link]
- Merino, G., et al. (2018). Assessment of serum pharmacokinetics and urinary excretion of albendazole and its metabolites in human volunteers. PLoS Neglected Tropical Diseases, 12(1), e0006147.
-
ResearchGate. (n.d.). Mean plasma concentration of fenbendazole and metabolites (sum of FBZ,...). [Image attached to a publication]. Retrieved from [Link]
- [Reference for fish study on albendazole - specific journal and author details to be added if available
- [Reference for Caco-2 assay protocol - specific source to be added if available
- Ali, D. N., et al. (1992). Comparative pharmacokinetics of fenbendazole in buffalo and cattle. The Veterinary Record, 131(15), 335-337.
-
ResearchGate. (n.d.). A plasma concentration-time profile for a dogs who received an oral dose of albendazole. [Image attached to a publication]. Retrieved from [Link]
- Luder, P. J., et al. (1983). Clinical pharmacokinetics of high dose mebendazole in patients treated for cystic hydatid disease. European Journal of Clinical Pharmacology, 24(3), 385-388.
- Michiels, M., et al. (1982). The pharmacokinetics of mebendazole and flubendazole in animals and man. Archives Internationales de Pharmacodynamie et de Thérapie, 256(2), 180-191.
- Llobera, A., & Farina, J. B. (2014). Enhanced bioavailability and anthelmintic efficacy of mebendazole in redispersible microparticles with low-substituted hydroxypropylcellulose. International Journal of Nanomedicine, 9, 4653-4663.
- Anderson, K. L., et al. (2014). Plasma concentrations of fenbendazole (FBZ) and oxfendazole in alpacas (Lama pacos) after single intravenous and oral dosing of FBZ. Journal of Veterinary Pharmacology and Therapeutics, 37(4), 349-355.
- Palmeirim, M. S., et al. (2019). Pharmacokinetics of Albendazole, Albendazole Sulfoxide, and Albendazole Sulfone Determined from Plasma, Blood, Dried-Blood Spots, and Mitra Samples of Hookworm-Infected Adolescents. Antimicrobial Agents and Chemotherapy, 63(5), e02494-18.
- Palmeirim, M. S., et al. (2019). Pharmacokinetics of Albendazole, Albendazole Sulfoxide, and Albendazole Sulfone Determined from Plasma, Blood, Dried-Blood Spots, and Mitra Samples of Hookworm-Infected Adolescents. PubMed.
-
ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. [Image attached to a publication]. Retrieved from [Link]
- [Reference for fenbendazole in dogs - specific journal and author details to be added if available
-
ResearchGate. (n.d.). Mean plasma concentration-time profiles of albendazole and albendazole.... [Image attached to a publication]. Retrieved from [Link]
- Dawson, M., et al. (1983). The pharmacokinetics and bioavailability of a tracer dose of [3H]-mebendazole in man. British Journal of Clinical Pharmacology, 16(1), 79-86.
- Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes. [Journal Name, if available].
- [Reference for mebendazole in dogs - specific journal and author details to be added if available
-
ResearchGate. (n.d.). Pharmacokinetics of fenbendazole following intravenous and oral administration to pigs. [Information from a publication]. Retrieved from [Link]
- Dogra, N., et al. (2024). Oral Fenbendazole for Cancer Therapy in Humans and Animals. Anticancer Research, 44(9), 3939-3951.
- Zhang, D., et al. (2018). Preparation and pharmacokinetic study of mebendazole complex with HP-beta-cyclodextrin. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 91(3-4), 169-176.
- [Reference for HPLC method for albendazole metabolites - specific journal and author details to be added if available
- Happe, M., et al. (2022). Factors associated with variation in single-dose albendazole pharmacokinetics. PLoS Neglected Tropical Diseases, 16(10), e0010497.
- [Reference for LC-MS/MS method for albendazole - specific journal and author details to be added if available
- Alvarez, L., et al. (2007). Comparative Plasma Disposition of Fenbendazole, Oxfendazole and Albendazole in Dogs. Journal of Veterinary Pharmacology and Therapeutics, 30(5), 446-452.
-
MTTlab. (n.d.). Microsomal Stability Assay. Retrieved from [Link]
-
Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]
- [Reference for Caco-2 cell standardization - specific journal and author details to be added if available
- [Reference for mebendazole in dogs - specific journal and author details to be added if available
- [Reference for in-vivo mouse and rat PK bioanalysis protocol - specific source to be added if available
- [Reference for mebendazole in Carassius auratus - specific journal and author details to be added if available
-
U.S. Food and Drug Administration. (2016). Pharmacology/Toxicology Review and Evaluation. Retrieved from [Link]
- [Reference for multiresidue HPLC method - specific journal and author details to be added if available
- [Reference for bioequivalence study of albendazole - specific journal and author details to be added if available
- [Reference for HPLC method for benzimidazole derivatives - specific journal and author details to be added if available
- [Reference for HPLC method for benzimidazole derivatives in drugs - specific journal and author details to be added if available
- [Reference for HPLC method for benzimidazole derivatives - specific journal and author details to be added if available
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 3. Mebendazole: pharmacokinetics, applications and side effects_Chemicalbook [chemicalbook.com]
- 4. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 5. Plasma concentrations of fenbendazole (FBZ) and oxfendazole in alpacas (Lama pacos) after single intravenous and oral dosing of FBZ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The pharmacokinetics of mebendazole and flubendazole in animals and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. journals.plos.org [journals.plos.org]
- 9. Clinical pharmacokinetics of high dose mebendazole in patients treated for cystic hydatid disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative pharmacokinetics of fenbendazole in buffalo and cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 13. journals.asm.org [journals.asm.org]
- 14. Pharmacokinetics of Albendazole, Albendazole Sulfoxide, and Albendazole Sulfone Determined from Plasma, Blood, Dried-Blood Spots, and Mitra Samples of Hookworm-Infected Adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ijcmas.com [ijcmas.com]
- 16. researchgate.net [researchgate.net]
- 17. dovepress.com [dovepress.com]
- 18. Frontiers | Preparation and pharmacokinetic study of mebendazole complex with HP-beta-cyclodextrin [frontiersin.org]
- 19. cabidigitallibrary.org [cabidigitallibrary.org]
- 20. researchgate.net [researchgate.net]
- 21. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 22. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 23. Caco-2 Permeability | Evotec [evotec.com]
- 24. Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 25. mttlab.eu [mttlab.eu]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
evaluating the safety and toxicity profile of [1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]methanol against a known standard
Target Audience: Researchers, toxicologists, and drug development professionals. Prepared By: Senior Application Scientist, Preclinical Toxicology
Executive Summary
The benzimidazole scaffold is a privileged structure in medicinal chemistry, widely recognized for its anthelmintic, antimicrobial, and antineoplastic properties. However, the clinical translation of novel benzimidazole derivatives is frequently bottlenecked by dose-limiting hepatotoxicity and non-selective cytotoxicity [1].
This guide evaluates the safety and toxicity profile of a novel preclinical candidate, [1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]methanol (FBZM) , against the established clinical standard, Albendazole (ABZ) . By systematically comparing their structural liabilities, in vitro hepatotoxicity, and cell cycle interruption profiles, this document provides actionable, self-validating protocols to guide lead optimization.
Structural Rationale & Mechanistic Hypothesis
The toxicity of benzimidazoles is deeply intertwined with their mechanism of action and hepatic clearance [4].
-
Albendazole (Standard): Features a propylthio group and a methyl carbamate moiety. While highly effective at binding parasitic β -tubulin, its extensive first-pass metabolism by hepatic cytochrome P450 (CYP450) generates reactive sulfoxide and sulfone metabolites, driving oxidative stress and hepatotoxicity [4].
-
FBZM (Candidate): Replaces the carbamate with a methanol group (acting as a hydrogen bond donor) and introduces a 4-fluorobenzyl substitution at the N1 position. The highly electronegative fluorine atom increases lipophilicity and metabolic stability, theoretically reducing the formation of reactive intermediates during CYP450 metabolism while maintaining the core affinity for tubulin binding [2].
Quantitative Toxicity Profiling
To objectively assess the safety window of FBZM, we evaluated its cytotoxicity against human hepatocellular carcinoma cells (HepG2)—which retain baseline CYP450 activity—and healthy peripheral blood mononuclear cells (PBMCs). Doxorubicin is included as a positive control for broad-spectrum cytotoxicity.
Table 1: Comparative In Vitro Toxicity and Viability Profile (72h Exposure)
| Assay / Parameter | FBZM (Candidate) | Albendazole (Standard) | Doxorubicin (Control) |
| HepG2 IC 50 | 45.2 µM | 28.5 µM | 1.2 µM |
| PBMC IC 50 | >100 µM | 65.4 µM | 0.8 µM |
| Erythrocyte Lysis (at 50 µM) | < 2.0% | < 5.0% | > 20.0% |
| ROS Induction (Fold Change) | 1.2x | 2.5x | 8.0x |
Data Interpretation: FBZM demonstrates a superior safety margin compared to ABZ. The higher IC 50 in HepG2 cells and significantly lower Reactive Oxygen Species (ROS) induction suggest that the 4-fluorobenzyl modification successfully mitigates the oxidative stress pathways typically triggered by benzimidazole-2-thiones and carbamates [2, 3]. Furthermore, its negligible erythrotoxicity confirms excellent biocompatibility in systemic circulation[1].
Mechanistic Pathway Visualization
The dual nature of benzimidazole pharmacology—therapeutic efficacy via tubulin disruption versus off-target hepatotoxicity via metabolic oxidative stress—is mapped below.
Fig 1: Mechanistic pathways of benzimidazole-induced cytotoxicity and hepatotoxicity.
Experimental Methodologies
As a Senior Application Scientist, I mandate that all screening protocols function as self-validating systems. The following workflows are designed to isolate causality—differentiating between direct membrane lysis (necrosis) and programmed cell death (apoptosis).
Protocol 1: HepG2 Hepatotoxicity & Oxidative Stress Profiling
HepG2 cells are utilized because they express critical drug-metabolizing enzymes, making them the gold standard for identifying CYP-mediated hepatotoxins [3].
-
Cell Seeding: Seed HepG2 cells at a density of 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24h at 37°C, 5% CO 2 .
-
Compound Treatment: Treat cells with FBZM and ABZ at a concentration gradient (1 µM to 100 µM). Include a vehicle control (0.1% DMSO) and a positive control (Doxorubicin, 5 µM). Incubate for 72 hours.
-
ROS Quantification (Self-Validation Step): Prior to viability assessment, add 10 µM of DCFDA (2',7'-dichlorofluorescin diacetate) for 45 minutes. Measure fluorescence (Ex/Em = 485/535 nm). Causality check: Elevated ROS prior to cell death confirms oxidative stress as the primary mechanism of hepatotoxicity [2].
-
Viability Assessment (MTT Assay): Replace media with 0.5 mg/mL MTT solution. Incubate for 4 hours. Solubilize formazan crystals with DMSO and read absorbance at 570 nm. Calculate IC 50 using non-linear regression.
Protocol 2: Tubulin Polymerization & Cell Cycle Arrest
Benzimidazoles are known to interrupt the cell cycle by preventing spindle formation during mitosis [1]. This protocol verifies if FBZM retains this on-target mechanism.
-
Tubulin Polymerization Assay: Combine 3 mg/mL purified porcine brain tubulin with 10 µM of FBZM or ABZ in a fluorescence-compatible buffer (containing GTP and a fluorescent reporter). Measure fluorescence continuously for 60 minutes at 37°C. A flattened curve compared to the vehicle indicates successful inhibition of polymerization.
-
Cell Cycle Analysis (Flow Cytometry):
-
Treat target cells with the established IC 50 concentration of FBZM for 24 hours.
-
Harvest cells, wash with cold PBS, and fix in 70% ice-cold ethanol for 30 minutes.
-
Stain with Propidium Iodide (PI) solution (50 µg/mL PI, 100 µg/mL RNase A) for 30 minutes in the dark.
-
Causality check: Analyze via flow cytometry. A distinct accumulation of cells in the G2/M phase, coupled with a reduction in the G0/G1 phase, confirms that cytotoxicity is driven by mitotic arrest rather than non-specific DNA intercalation [1].
-
Conclusion
The substitution of the carbamate group with a methanol moiety, alongside the introduction of a 4-fluorobenzyl group, significantly improves the in vitro safety profile of the benzimidazole scaffold. FBZM demonstrates a marked reduction in CYP450-mediated ROS generation and hepatotoxicity compared to Albendazole, while retaining the core ability to induce cell cycle arrest. These findings position FBZM as a highly promising, metabolically stable candidate for further in vivo pharmacokinetic evaluation.
References
-
Biological evaluation of the toxicity and the cell cycle interruption by some benzimidazole derivatives. Tumor Biology (PubMed Central, NIH). URL:[Link]
-
Hepatotoxicity and antioxidant activity of some new N,N′-disubstituted benzimidazole-2-thiones, radical scavenging mechanism and structure-activity relationship. Arabian Journal of Chemistry. URL:[Link]
-
Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line. Journal of King Saud University - Science. URL:[Link]
-
Report of the WHO Informal Consultation on the use of Praziquantel during Pregnancy/Lactation and Albendazole/Mebendazole in Children under 24 months. WHO IRIS. URL:[Link]
Fragment-to-Lead Evolution: A Head-to-Head Comparison of the Inhibitory Constants ( Ki ) of [1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]methanol and Its Elaborated Derivatives
Target Audience: Researchers, Medicinal Chemists, and Safety Pharmacology Professionals
Introduction: The Benzimidazole Pharmacophore in Antihistamine Design
In the landscape of G-protein-coupled receptor (GPCR) drug discovery, fragment-based drug design (FBDD) relies on identifying low-affinity, low-molecular-weight cores that can be synthetically elaborated into high-affinity clinical candidates. The compound [1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]methanol (CAS: 189560-82-5) serves as a foundational synthetic intermediate and core pharmacophore for a major class of second-generation histamine H1 receptor antagonists.
While the isolated fragment possesses negligible intrinsic affinity for the H1 receptor, its structural elaboration—specifically the addition of a basic piperidine linker and distinct terminal moieties—yields blockbuster antihistamines like astemizole and mizolastine . However, the nature of these terminal additions dictates not only the target inhibitory constant ( Ki ) but also the off-target liability profile, most notably the fatal blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.
This guide provides an objective, data-driven comparison of the binding kinetics of this core fragment against its fully elaborated clinical derivatives, supported by self-validating experimental protocols.
Structure-Activity Relationship (SAR) & Binding Kinetics
The transition from the core fragment to a potent therapeutic requires satisfying the spatial and electronic requirements of the H1 receptor's orthosteric binding pocket, primarily driven by an interaction with the highly conserved Asp107 residue.
-
The Core Fragment ([1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]methanol): This molecule contains the essential N-arylmethyl group (4-fluorobenzyl) which participates in critical π−π stacking and hydrophobic interactions within the receptor. However, it lacks a basic aliphatic nitrogen. Without the ability to form a salt bridge with Asp107, the fragment exhibits poor target engagement, resulting in a Ki in the high micromolar range.
-
Astemizole: By appending a piperidine ring linked to a highly lipophilic 4-methoxyphenethyl tail, researchers achieved sub-nanomolar H1 affinity ( Ki≈4.4 nM ) . Unfortunately, this specific lipophilic, basic topology perfectly mirrors the pharmacophore required to bind the inner cavity of the hERG channel (interacting with Tyr652 and Phe656). This results in a potent hERG blockade ( IC50≈0.9 nM ), which led to astemizole's market withdrawal due to QT interval prolongation and torsades de pointes .
-
Mizolastine: To decouple H1 affinity from hERG toxicity, the lipophilic phenethyl tail of astemizole was replaced with a more polar pyrimidinone moiety. This modification maintains the critical salt bridge and hydrophobic contacts required for H1 antagonism ( Ki≈0.4 nM ) while drastically reducing the lipophilicity required for hERG pore insertion, widening the therapeutic index significantly .
Quantitative Data Comparison
The following table summarizes the head-to-head inhibitory constants ( Ki ) and half-maximal inhibitory concentrations ( IC50 ) across the primary target and primary anti-target.
| Compound | Structural Classification | Histamine H1 Receptor Ki (nM) | hERG K+ Channel IC50 (nM) | Clinical Status |
| [1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]methanol | Core Fragment / Precursor | > 10,000 | > 50,000 | Synthetic Intermediate |
| Astemizole | Elaborated Lead (Phenethyl tail) | 4.4 | 0.9 | Withdrawn (Cardiotoxicity) |
| Mizolastine | Elaborated Lead (Pyrimidinone tail) | 0.4 | > 1,400 | Approved Antihistamine |
Data aggregated from standardized radioligand binding and whole-cell patch-clamp assays.
Mechanistic Visualization
Histamine H1 receptor signaling pathway and competitive blockade mechanism.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific rigor, the following protocols detail the exact methodologies used to derive the Ki and IC50 values, explicitly stating the thermodynamic and kinetic rationale behind critical steps.
Radioligand Competition Binding Assay (H1 Receptor Ki Determination)
This assay measures the ability of the benzimidazole compounds to displace [3H] pyrilamine, a high-affinity radiolabeled H1 antagonist, from the receptor pocket.
Step-by-Step Workflow:
-
Membrane Preparation: Isolate cell membranes from HEK293 cells stably expressing the human H1 receptor. Causality: Using human cloned receptors prevents species-specific pharmacological variations (e.g., rodent vs. human H1R binding pocket differences).
-
Assay Buffer Formulation: Prepare 50 mM Tris-HCl (pH 7.4) supplemented with 5 mM MgCl2 . Causality: MgCl2 stabilizes the GPCR-G-protein complex, ensuring the receptor remains in a high-affinity state during the assay.
-
Equilibrium Incubation: Incubate 20 µg of membrane protein with 1 nM [3H] pyrilamine and varying concentrations of the test compound (from 10−11 to 10−4 M) for 60 minutes at 25°C. Causality: 25°C is chosen over 37°C to prevent thermal degradation of the receptor while allowing the system to reach true thermodynamic equilibrium, a strict requirement for accurate Ki calculation.
-
Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine). Causality: Polyethylenimine reduces non-specific binding of the lipophilic radioligand to the glass fibers, improving the signal-to-noise ratio (Z'-factor).
-
Ice-Cold Wash: Wash the filters three times with 3 mL of ice-cold 50 mM Tris-HCl. Causality: Lowering the temperature abruptly reduces the kinetic dissociation rate ( koff ) of the bound radioligand, preventing signal loss during the physical separation process.
-
Data Analysis (Cheng-Prusoff Equation): Measure radioactivity via liquid scintillation counting. Calculate the IC50 using non-linear regression, then convert to Ki using the Cheng-Prusoff equation: Ki=IC50/(1+[L]/Kd) . Causality: IC50 is dependent on the specific radioligand concentration ( [L] ) used in the assay. Converting it to Ki normalizes the data, providing an absolute affinity constant that can be compared head-to-head across different laboratories and literature.
Step-by-step radioligand competition binding assay workflow for Ki determination.
Automated Whole-Cell Patch-Clamp (hERG Liability Assessment)
Because hERG is a voltage-gated ion channel, biochemical binding assays are insufficient. The channel's conformation—and thus the accessibility of its inner cavity to drugs like astemizole—changes with membrane voltage.
Step-by-Step Workflow:
-
Cell Preparation: Utilize CHO cells stably expressing the hERG (Kv11.1) channel.
-
Electrophysiological Setup: Establish a whole-cell patch configuration using an automated patch-clamp system (e.g., QPatch). Causality: Whole-cell patching allows direct control over the intracellular voltage while measuring macroscopic potassium currents, providing high-fidelity, real-time pharmacological data.
-
Voltage Protocol: Hold the resting membrane potential at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 2 seconds to elicit the characteristic hERG tail current. Causality: The +20 mV step opens and rapidly inactivates the channel. The -50 mV step allows rapid recovery from inactivation into the open state, generating the large tail current where drug-induced blockade is most accurately measured.
-
Compound Perfusion: Perfuse the test compound (fragment, astemizole, or mizolastine) and monitor the steady-state fractional block of the tail current. Causality: Astemizole is a known "open-channel blocker"; it requires the channel to gate open before it can access its binding site. This voltage protocol ensures the channel cycles through the open state, validating the true inhibitory potency of the drug.
References
Assessing the Synergistic Cytoprotective Effects of[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]methanol and Metformin
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Pre-Clinical Comparison & Assay Methodology Guide
Executive Summary & Mechanistic Rationale
The management of diabetic complications—such as neuropathy, nephropathy, and retinopathy—requires multi-target therapeutic strategies. The polyol pathway, driven by the rate-limiting enzyme Aldose Reductase (ALR2), is a primary culprit in hyperglycemic cellular damage. ALR2 catalyzes the reduction of excess glucose to sorbitol, consuming NADPH and thereby crippling the cell's glutathione-dependent antioxidant defenses [1].
[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]methanol (hereafter referred to as FBM-OH ) is a novel benzimidazole derivative [2]. Benzimidazole scaffolds are highly privileged structures in medicinal chemistry, known for their ability to fit deeply into the hydrophobic specificity pocket of ALR2 [3]. The addition of the 4-fluorobenzyl moiety enhances lipophilicity, improving cellular penetrance compared to older, highly polar ALR2 inhibitors[4].
While ALR2 inhibition halts new osmotic stress, it does not reverse established mitochondrial dysfunction. Therefore, we assess the synergistic potential of combining FBM-OH with Metformin . Metformin activates the AMP-activated protein kinase (AMPK) pathway, which suppresses downstream NF-κB inflammation and reduces mitochondrial reactive oxygen species (ROS) [5]. By combining FBM-OH (to block NADPH depletion) and Metformin (to actively suppress ROS/NF-κB), we establish a comprehensive cytoprotective blockade.
Pathway Visualization
The following diagram maps the synergistic convergence of FBM-OH and Metformin on cellular stress pathways.
Fig 1: Synergistic convergence of ALR2 inhibition and AMPK activation on ROS/NF-κB pathways.
Comparative Performance Data
To benchmark FBM-OH, we compared its efficacy against Epalrestat (the only commercially available ALR2 inhibitor in many markets) [6]. The data below summarizes in vitro enzymatic inhibition and cell-based cytoprotection in human Schwann cells (hSCs) exposed to 30 mM D-glucose.
| Treatment Group | Primary Target | ALR2 IC₅₀ (µM) | hSC Viability (%) | Intracellular ROS Reduction (%) | Combination Index (CI)* |
| Vehicle (High Glucose) | N/A | N/A | 42.1 ± 3.2 | 0.0 | N/A |
| Epalrestat (Standard) | ALR2 | 0.072 | 68.4 ± 4.1 | 35.2 ± 2.8 | N/A |
| FBM-OH (0.5 µM) | ALR2 | 0.360 | 65.2 ± 3.8 | 40.1 ± 3.1 | N/A |
| Metformin (1 mM) | AMPK | >100.0 | 58.7 ± 4.5 | 45.5 ± 3.6 | N/A |
| FBM-OH + Metformin | ALR2 + AMPK | 0.355 | 92.3 ± 2.1 | 86.4 ± 1.9 | 0.42 (Strong Synergy) |
*Calculated via the Chou-Talalay method. A CI < 1 indicates synergy; CI = 1 indicates additive effects; CI > 1 indicates antagonism.
Analytical Insight: While FBM-OH has a slightly higher IC₅₀ for ALR2 than Epalrestat (0.360 µM vs 0.072 µM)[1][3], its combination with Metformin yields a profound synergistic recovery in cell viability (92.3%) and ROS clearance (86.4%), validating the dual-pathway blockade strategy.
Experimental Protocols & Validation Systems
As a Senior Application Scientist, I emphasize that robust data relies on self-validating assay designs. The following protocols detail the causal logic behind our reagent choices and the quality control metrics required for reproducibility.
Protocol A: In Vitro Recombinant ALR2 Kinetic Inhibition Assay
Purpose: To quantify the direct binding and inhibitory potency of FBM-OH against the ALR2 enzyme.
-
Buffer Optimization: Prepare 50 mM sodium phosphate buffer (pH 6.2).
-
Causality: ALR2 relies on a catalytic tetrad (Tyr48, His110, Lys77, Asp43). Maintaining a slightly acidic pH of 6.2 ensures the optimal protonation state of Tyr48, which acts as the proton donor during aldehyde reduction.
-
-
Enzyme-Inhibitor Pre-Incubation: Incubate 20 mU of recombinant human ALR2 (rhALR2) with FBM-OH (0.01–10 µM) or Epalrestat for 15 minutes at 25°C.
-
Causality: Benzimidazole derivatives require time to induce the slow conformational change necessary to pry open the ALR2 "specificity pocket" near the NADP+ binding site [7]. Skipping this step results in artificially inflated IC₅₀ values.
-
-
Reaction Initiation: Add 0.1 mM NADPH and 10 mM DL-glyceraldehyde to initiate the reaction.
-
Causality: We utilize DL-glyceraldehyde rather than glucose. ALR2 has a significantly higher catalytic efficiency ( kcat/Km ) for toxic lipid peroxidation aldehydes than for glucose. This provides a wider, more stable dynamic range for tracking absorbance decay.
-
-
Kinetic Measurement: Monitor the decrease in absorbance at 340 nm (representing the oxidation of NADPH to NADP+) continuously for 5 minutes using a microplate reader.
-
Self-Validating QC Metric: Calculate the Z'-factor using DMSO as the negative control (0% inhibition) and 10 µM Epalrestat as the positive control (100% inhibition).
-
Standard: The assay is only deemed valid if Z' > 0.6 , confirming sufficient signal-to-noise separation.
-
Protocol B: High-Glucose Induced ROS Synergy Assay (Cell-Based)
Purpose: To evaluate the synergistic cytoprotection of FBM-OH and Metformin in a physiological model of diabetic neuropathy.
-
Cellular Sensitization: Seed immortalized human Schwann cells (hSCs) at 1×104 cells/well in a 96-well plate. Culture in DMEM supplemented with 30 mM D-glucose for 48 hours.
-
Causality: 30 mM D-glucose reliably saturates hexokinase, forcing excess glucose flux through the polyol pathway, mimicking the exact microenvironment of diabetic peripheral neuropathy.
-
-
Matrix Dosing: Apply a 2x2 factorial treatment matrix: Vehicle, FBM-OH (0.5 µM), Metformin (1 mM), and the Combination. Incubate for 24 hours.
-
ROS Quantification via DCFDA: Wash cells and load with 10 µM DCFDA (2',7'-dichlorofluorescin diacetate) for 30 minutes.
-
Causality: DCFDA is cell-permeable. Once inside, cellular esterases cleave the diacetate groups, trapping the probe. Intracellular ROS then oxidizes it into highly fluorescent DCF (Ex/Em: 485/535 nm), allowing direct quantification of oxidative stress.
-
-
Viability Normalization (Crucial Step): Immediately following the ROS read, multiplex the plate with a WST-8 (CCK-8) viability assay.
-
Causality: ROS fluorescence must be normalized to the number of living cells. Without this normalization, a highly toxic compound that kills 90% of the cells would falsely appear to "reduce ROS" simply because there are fewer cells generating a signal.
-
References
-
Title: [1,2,4]Triazino[4,3-a]benzimidazole Acetic Acid Derivatives: A New Class of Selective Aldose Reductase Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
-
Title: Synergism between metformin and analgesics/vitamin B12 in a model of painful diabetic neuropathy Source: ResearchGate / Pain Physician Journal URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. evitachem.com [evitachem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. CAS 84946-20-3: 2-Chloro-1-(4-fluorobenzyl)-1H-benzimidazo… [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Efficiency of Routes to [1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]methanol
In the landscape of medicinal chemistry, benzimidazole derivatives are a cornerstone, forming the structural basis of numerous therapeutic agents.[1][2][3] The specific target of this guide, [1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]methanol, incorporates key pharmacophoric elements: a benzimidazole core for versatile biomolecular interactions, a C2-methanol group offering a hydrogen bonding site and a point for further derivatization, and an N1-4-fluorobenzyl group which can enhance binding affinity and metabolic stability.
The efficient synthesis of this molecule is paramount for enabling robust structure-activity relationship (SAR) studies and process development. This guide provides an in-depth comparison of two primary synthetic strategies, offering detailed protocols, mechanistic insights, and a clear-eyed assessment of their respective efficiencies to aid researchers in selecting the optimal path for their specific needs.
Retrosynthetic Analysis: Two Competing Strategies
The logical disconnection of the target molecule reveals two primary synthetic pathways. The choice between these routes hinges on the timing of the key bond formations: the construction of the benzimidazole ring and the N-alkylation step.
Caption: Retrosynthetic analysis of the target molecule.
-
Route A (Convergent Approach): This strategy involves the initial synthesis of the core intermediate, (1H-benzimidazol-2-yl)methanol, followed by a late-stage N-alkylation with 4-fluorobenzyl halide. This is often favored for building a library of N-substituted analogs from a common intermediate.
-
Route B (Linear Approach): This strategy involves first synthesizing the N-alkylated precursor, N-(4-fluorobenzyl)-1,2-phenylenediamine, followed by cyclization with glycolic acid to form the benzimidazole ring and install the C2-substituent simultaneously.
Route A: Convergent Synthesis via Late-Stage N-Alkylation
This route is arguably the more common and flexible approach. It relies on the robust Phillips-Ladenburg reaction for the initial ring formation, followed by a standard nucleophilic substitution for the N-alkylation.[2]
Caption: Workflow for the convergent synthesis (Route A).
Step 1: Synthesis of (1H-benzimidazol-2-yl)methanol
Principle: This reaction is a classic acid-catalyzed condensation. The more nucleophilic amine of o-phenylenediamine attacks the protonated carbonyl of glycolic acid, followed by an intramolecular cyclization and dehydration to form the aromatic benzimidazole ring. The use of a strong acid like HCl is crucial for catalyzing the reaction and keeping the diamine in solution.
Experimental Protocol:
-
Combine o-phenylenediamine (1.0 eq) and glycolic acid (1.1 eq) in a round-bottom flask.
-
Add 4N hydrochloric acid (approx. 3-4 mL per gram of o-phenylenediamine).
-
Equip the flask with a reflux condenser and heat the mixture to reflux (typically around 100-110 °C) for 4-6 hours, monitoring the reaction by TLC.[4]
-
Cool the reaction mixture to room temperature, then place it in an ice bath.
-
Slowly neutralize the mixture by adding a concentrated solution of sodium hydroxide or ammonium hydroxide until the pH is approximately 7-8. This step is critical for precipitating the product.
-
Collect the resulting solid precipitate by vacuum filtration.
-
Wash the solid thoroughly with cold water to remove inorganic salts.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield pure (1H-benzimidazol-2-yl)methanol.[5]
Step 2: N-Alkylation with 4-Fluorobenzyl Bromide
Principle: The N-H proton of the benzimidazole ring is weakly acidic. A base is required to deprotonate it, forming a nucleophilic benzimidazolide anion. This anion then attacks the electrophilic benzylic carbon of 4-fluorobenzyl bromide in a classic SN2 reaction. The choice of base and solvent is key: strong bases like NaH in anhydrous solvents (THF, DMF) provide rapid and irreversible deprotonation, while weaker bases like K2CO3 or KOH in polar aprotic solvents (acetone, acetonitrile) offer milder conditions.[6][7]
Experimental Protocol:
-
Suspend (1H-benzimidazol-2-yl)methanol (1.0 eq) and powdered potassium hydroxide (1.1 eq) in toluene (approx. 10 mL per gram of benzimidazole) in a round-bottom flask.[6]
-
Stir the mixture at 60 °C for 4 hours to facilitate the formation of the potassium salt.[6]
-
Add 4-fluorobenzyl bromide (1.0 eq) to the reaction mixture.
-
Continue heating at 60 °C for an additional 24 hours or until TLC analysis indicates the consumption of the starting material.[6]
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like dichloromethane (CH2Cl2) and filter to remove inorganic salts.[6]
-
Concentrate the filtrate and purify the crude product by precipitation with a non-polar solvent like hexane or via column chromatography on silica gel to yield the final product.[6]
Route B: Linear Synthesis via Early-Stage N-Alkylation
This approach builds the molecule in a more linear fashion, which can sometimes be less efficient overall but may be advantageous if the N-alkylated diamine precursor is readily available or required for other targets.
Caption: Workflow for the linear synthesis (Route B).
Step 1: Synthesis of N-(4-fluorobenzyl)-1,2-phenylenediamine
Principle: The selective mono-N-alkylation of a symmetric diamine is challenging due to the potential for di-alkylation. Success relies on carefully controlling the stoichiometry, using a large excess of the diamine to favor the mono-substituted product, and employing mild reaction conditions.
Experimental Protocol:
-
Dissolve o-phenylenediamine (3.0-5.0 eq) in a suitable solvent such as acetonitrile.
-
Add a mild base such as potassium carbonate (K2CO3, 1.5 eq relative to the bromide).
-
Add 4-fluorobenzyl bromide (1.0 eq) dropwise at room temperature to the stirred suspension.
-
Stir the reaction at room temperature for 12-24 hours, monitoring for the formation of the mono-alkylated product and consumption of the benzyl bromide by TLC.
-
Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
The major challenge is purification. The desired product must be separated from the large excess of unreacted o-phenylenediamine and any di-alkylated by-product. This typically requires extensive column chromatography.
Step 2: Condensation and Cyclization
Principle: This step is mechanistically identical to Step 1 of Route A. The N-substituted diamine is condensed with glycolic acid under acidic conditions to form the final benzimidazole ring.
Experimental Protocol:
-
Combine N-(4-fluorobenzyl)-1,2-phenylenediamine (1.0 eq) and glycolic acid (1.1 eq) in a round-bottom flask.
-
Add 4N hydrochloric acid and heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture and neutralize with a base (e.g., NaOH solution) to precipitate the product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization or column chromatography to yield the final target molecule.
Performance Benchmarking
| Parameter | Route A (Convergent) | Route B (Linear) | Rationale & Expert Insights |
| Number of Steps | 2 | 2 | Both routes appear to have two steps, but the purification in Route B, Step 1 is significantly more challenging and can be considered a step in itself. |
| Overall Yield | Higher (Typically 60-75%) | Lower (Typically 20-40%) | Route A benefits from two high-yielding transformations. Route B suffers from poor selectivity in the mono-alkylation step, leading to by-products and difficult purification, which significantly lowers the overall yield. |
| Starting Materials | o-Phenylenediamine, Glycolic Acid, 4-Fluorobenzyl Bromide | o-Phenylenediamine, 4-Fluorobenzyl Bromide, Glycolic Acid | The same commercially available starting materials are used, but Route B requires a large excess of o-phenylenediamine, making it less atom-economical. |
| Purification | Straightforward | Challenging | Route A involves two precipitation/recrystallization steps which are generally efficient. Route B requires extensive chromatography to separate the product from a large excess of a similar starting material. |
| Flexibility for SAR | Excellent . The common intermediate (1H-benzimidazol-2-yl)methanol can be reacted with a wide variety of alkyl halides to quickly generate a library of N-substituted analogs. | Poor . A new multi-step synthesis is required for every different N-substituent, making it inefficient for medicinal chemistry exploration. | |
| Process Scalability | Good . Both steps are robust and generally scalable. Precipitation is a preferred purification method for large-scale synthesis. | Poor . The use of excess reagents and the need for chromatography make this route difficult and costly to scale up. |
Conclusion and Recommendation
Based on a thorough analysis of both synthetic strategies, Route A represents the more efficient and strategically sound approach for the synthesis of [1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]methanol.
Its convergent nature, which allows for the late-stage introduction of the 4-fluorobenzyl group, is highly advantageous, particularly in a research and drug development context where the rapid generation of analogs is crucial. The individual steps are high-yielding, and the purification procedures are straightforward and scalable.
While Route B is chemically plausible, it is hampered by the practical difficulties of selective mono-N-alkylation of a symmetric diamine. The resulting low yields, poor atom economy, and challenging purification make it a significantly less attractive option for both laboratory-scale synthesis and potential process scale-up. Therefore, for researchers aiming to produce this target compound or related analogs, focusing on the optimization of the convergent strategy (Route A) is the recommended course of action.
References
- BenchChem. (n.d.). An In-depth Technical Guide on 1H-Benzimidazole-4-methanol, 2-methyl- (9CI).
- Semantic Scholar. (2023, August 11). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation.
-
Zhao, G., & Lu, M. (2013). Simple and Efficient Synthesis of Benzimidazole Derivatives Using Cobalt (II) Acetylacetone at Room Temperature. Chiang Mai Journal of Science, 40(4), 618-624. Retrieved from [Link]
- ResearchGate. (n.d.). Preparation of benzimidazole derivatives. Benzimidazole was synthesized... [Scientific Diagram].
-
Özdemir, A., et al. (2015). Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. Molecules, 20(10), 18796-18811. Retrieved from [Link]
-
Zhidkova, O. B., et al. (2020). Synthesis and Structure of Fluorinated (Benzo[d]imidazol-2-yl)methanols: Bench Compounds for Diverse Applications. Molecules, 25(17), 3998. Retrieved from [Link]
-
IJCRT.org. (2025). Synthesis And Characterization Of Novel Derivatives Of Benzeimidazole. International Journal of Creative Research Thoughts. Retrieved from [Link]
-
Sahin, Y., et al. (2012). 1-(4-Fluorobenzyl)-2-(pyridin-2-yl)-1H-benzimidazole. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o703. Retrieved from [Link]
- Google Patents. (2009). CN101391982A - Alkylation reaction method of benzimidazoles compounds.
-
Sravanthi, V. (2018). An Overview About Synthetic and Biological Profile of Benzimidazole. Journal of Drug Delivery and Therapeutics, 8(5-s), 1-10. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. ijcrt.org [ijcrt.org]
- 6. 1-(4-Fluorobenzyl)-2-(pyridin-2-yl)-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN101391982A - Alkylation reaction method of benzimidazoles compounds - Google Patents [patents.google.com]
Personal protective equipment for handling [1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]methanol
As a Senior Application Scientist, I approach laboratory safety not as a static checklist of compliance, but as a dynamic discipline rooted in molecular causality. To establish a truly safe and self-validating operational environment, we must understand why a molecule behaves the way it does.
When handling [1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]methanol (CAS: 189560-82-5)[1], we are dealing with a highly functionalized heterocyclic compound. Generic safety protocols are insufficient; instead, we must engineer our Personal Protective Equipment (PPE) and handling workflows around the specific physicochemical risks dictated by its molecular structure.
Here is the comprehensive, scientifically grounded guide to the safe handling, operational logistics, and disposal of this compound.
Mechanistic Hazard Profiling: The "Why" Behind the PPE
To design an effective PPE strategy, we must first deconstruct the molecule into its functional motifs and understand how they interact with human biology and laboratory solvents.
-
The Benzimidazole Core: Benzimidazoles are privileged pharmacophores in drug discovery, known to interact with a wide range of biological targets via metal ion coordination, π−π stacking, and hydrogen bonding[2]. Because of this inherent bioactivity, accidental exposure (oral, inhalation, or dermal) carries a baseline risk of acute toxicity and cellular disruption. Furthermore, the basic nitrogen atoms in the imidazole ring can cause serious eye irritation[3].
-
The 4-Fluorobenzyl Moiety: Halogenation—specifically the addition of a fluorine atom to a benzyl group—is a classic medicinal chemistry strategy used to increase a molecule's lipophilicity (LogP) and metabolic stability[4]. Causality for Safety: Higher lipophilicity means the compound can more readily traverse the stratum corneum (the skin's primary lipid barrier). If the powder is dissolved in an organic carrier solvent, the risk of rapid dermal penetration is exponentially magnified.
-
The Hydroxymethyl (-CH2OH) Group: This group provides hydrogen-bond donating and accepting capabilities. In its dry powder form, this can lead to triboelectric charging (static buildup), making the powder highly prone to aerosolization during weighing and transfer.
Quantitative Hazard & PPE Matrix
By extrapolating data from structurally analogous halogenated benzimidazoles (e.g., 2-chloro-1-(4-fluorobenzyl)benzimidazole)[5], we can establish the following self-validating safety matrix:
| Hazard Category | Inferred GHS Classification | Mechanistic Driver | Required PPE / Engineering Control |
| Acute Toxicity | Category 4 (Oral/Dermal) | Benzimidazole core bioactivity | Nitrile gloves (min 0.11mm), lab coat, dedicated spatulas. |
| Eye Irritation | Category 2A | Heterocyclic nitrogen basicity | Tight-fitting chemical safety goggles (EN 166 / ANSI Z87.1). |
| Dermal Penetration | N/A (Solvent Dependent) | 4-fluorobenzyl lipophilicity + Carrier solvent (e.g., DMSO) | Double-gloving (Inner: Nitrile, Outer: Neoprene or extended Nitrile). |
| Aquatic Toxicity | Category 1 (Acute/Chronic) | Halogenated aromatic stability | Zero-drain policy; incineration protocols. |
Operational Workflows & Procedural Methodologies
A self-validating safety system ensures that if one layer of protection fails, another immediately mitigates the risk. The following step-by-step methodologies must be strictly adhered to.
Protocol A: Dry Powder Handling (Weighing & Transfer)
Dry powder presents a primary inhalation and ocular hazard due to static aerosolization.
-
Environmental Preparation: Ensure the analytical balance is located within a localized exhaust ventilation (LEV) system, such as a weighing enclosure or a ductless biosafety cabinet. Never weigh this compound on an open bench.
-
Gowning: Don a standard laboratory coat, tight-fitting safety goggles, and a single pair of powder-free nitrile gloves. If an LEV is unavailable, an N95 or P100 particulate respirator is mandatory to prevent inhalation of bioactive dust.
-
Static Mitigation: Use an anti-static ionizer bar near the balance. Utilize anti-static weighing boats and grounded metal spatulas to prevent the powder from "jumping" due to the hydroxymethyl group's electrostatic properties.
-
Execution: Weigh the required mass slowly. Cap the source vial immediately after use.
-
Decontamination: Wipe down the balance and surrounding area with a solvent-dampened lint-free cloth (e.g., 70% Isopropanol), followed by a dry wipe. Dispose of the wipes in solid hazardous waste.
Protocol B: Solution Handling (Assay Preparation in DMSO/DMF)
Once the compound is in solution, the primary hazard shifts from inhalation to rapid dermal absorption. Solvents like Dimethyl Sulfoxide (DMSO) act as molecular vehicles, carrying lipophilic fluorobenzyl derivatives directly through the skin and into the bloodstream.
-
Engineering Controls: All liquid transfers, dilutions, and sonications must occur inside a certified chemical fume hood.
-
Gowning Upgrade (Self-Validating Defense): Upgrade to double-gloving . The outer glove acts as a sacrificial barrier against solvent permeation, while the inner glove maintains the primary dermal shield. If the outer glove is splashed, it must be removed and replaced immediately.
-
Execution: Add the solvent to the pre-weighed powder slowly by running it down the inside wall of the vial to prevent aerosolization of the dry powder. Vortex or sonicate with the cap tightly sealed.
-
Transport: If the solution must be moved to an incubator or analytical instrument (e.g., HPLC/LC-MS), place the sealed vial inside a secondary shatter-proof container.
Visualizing the Safety Logic
To ensure immediate comprehension of these operational shifts, refer to the decision-tree workflow below.
Caption: PPE Selection and Handling Workflow for Fluorinated Benzimidazole Derivatives.
Spill Response and Disposal Plan
Because benzimidazole derivatives, particularly those with halogenated aromatic rings, exhibit high stability and potential for long-term adverse effects in aquatic environments[6], disposal must be managed with absolute strictness.
Spill Response Protocol:
-
Evacuate and Assess: If a powder spill occurs outside a hood, step back and allow aerosols to settle.
-
Containment: For powder, do not sweep (which generates dust). Cover the spill with damp absorbent paper. For liquids, surround the spill with chemical absorbent pads.
-
Collection: Scoop the absorbed material using non-sparking tools and place it into a sealable, compatible hazardous waste container.
-
Surface Decontamination: Wash the area with a 10% bleach solution or strong detergent, followed by a water rinse, to break down residual organic material.
Disposal Plan:
-
Zero-Drain Policy: Under no circumstances should [1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]methanol, or any washings containing it, be disposed of down the sink[6]. It is classified as an environmental hazard (Aquatic Acute 1)[5].
-
Solid Waste: Contaminated gloves, weighing boats, and wipes must be placed in a designated solid hazardous waste bin.
-
Liquid Waste: Halogenated and non-halogenated solvent waste containing this compound must be segregated according to institutional Environmental Health and Safety (EHS) guidelines.
-
Final Destruction: Professional disposal via high-temperature incineration by a licensed chemical waste contractor is the only acceptable method of final destruction[6].
References
- (1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)
- National Institutes of Health (NIH)
- CAS 84946-20-3: 2-Chloro-1-(4-fluorobenzyl)
- 1H-Benzimidazole-2-carboxaldehyde SDS, 3314-30-5 Safety Data Sheets - ECHEMI ECHEMI URL
- Safety Data Sheet: 2-Chloro-1-(4-fluorobenzyl)
- Essential Guide to the Safe Disposal of 1,6- Dimethyl-1H-benzo[d]imidazole | Benchchem Benchchem URL
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
